1-cyclohexyl-3-(1H-indol-3-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(17-11-6-2-1-3-7-11)18-14-10-16-13-9-5-4-8-12(13)14/h4-5,8-11,16H,1-3,6-7H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZXRBAJDZDRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 1-cyclohexyl-3-(1H-indol-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-cyclohexyl-3-(1H-indol-3-yl)urea. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile.
Chemical Identity and Properties
This compound is an unsymmetrical urea derivative featuring a cyclohexyl group and a 3-indolyl moiety. The urea linkage acts as a rigid hydrogen bond donor and acceptor, a common feature in many biologically active molecules.[1]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Comments |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₅H₁₉N₃O | - |
| Molecular Weight | 257.33 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to off-white crystalline solid. | Based on the general appearance of urea derivatives.[2] |
| Melting Point | Expected to be a solid with a defined melting point, likely >150 °C. | N,N'-diaryl ureas and N-alkyl-N'-aryl ureas are typically crystalline solids with relatively high melting points.[3] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | The urea functional group can participate in hydrogen bonding, enhancing solubility in protic solvents. The overall hydrophobicity is influenced by the cyclohexyl and indole rings.[1] |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.5. | This indicates moderate lipophilicity, which is often favorable for crossing biological membranes. |
| Hydrogen Bond Donors | 2 | The N-H groups of the urea and the indole ring. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen of the urea group. |
Synthesis and Experimental Protocols
The most direct and common method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate.[3][4] In this case, the synthesis would involve the reaction of 3-aminoindole with cyclohexyl isocyanate.
Proposed Synthesis of this compound
The reaction of 3-aminoindole with cyclohexyl isocyanate in an inert solvent is the most probable synthetic route. The reaction is typically exothermic and proceeds readily at room temperature.[5][6]
Experimental Protocol:
-
Preparation of Reactants:
-
3-Aminoindole can be synthesized via several methods, including the reduction of 3-nitroindole or through multi-component reactions.[7][8][9] Due to the potential instability of free 3-aminoindole, it is often generated in situ or used immediately after preparation.[7]
-
Cyclohexyl isocyanate is a commercially available reagent.
-
-
Reaction Procedure:
-
Dissolve 1.0 equivalent of 3-aminoindole in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 1.0 equivalent of cyclohexyl isocyanate dropwise at room temperature with stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for the target compound are not available, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the indole ring (δ 7.0-8.0 ppm).- N-H protons of the urea and indole (broad signals, δ 5.0-9.0 ppm, depending on solvent).- Protons of the cyclohexyl ring (aliphatic region, δ 1.0-4.0 ppm). |
| ¹³C NMR | - Carbonyl carbon of the urea (δ 155-160 ppm).- Aromatic carbons of the indole ring (δ 100-140 ppm).- Carbons of the cyclohexyl ring (δ 20-60 ppm). |
| IR (Infrared) Spectroscopy | - N-H stretching vibrations (around 3300 cm⁻¹).- C=O stretching of the urea (around 1650 cm⁻¹).- C-N stretching and N-H bending vibrations (1500-1600 cm⁻¹).- Aromatic C-H stretching (above 3000 cm⁻¹). |
| Mass Spectrometry (MS) | - Expected molecular ion peak (M⁺) at m/z = 257.1528 (for C₁₅H₁₉N₃O). |
Potential Biological Activity and Signaling Pathways
Urea derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[10] The indole moiety is also a well-known pharmacophore present in many natural products and synthetic drugs. The combination of these two functionalities in this compound suggests potential for biological activity.
Many indolyl-urea derivatives have been investigated as inhibitors of various enzymes, including kinases and efflux pumps in bacteria.[11] For instance, certain indole-containing compounds act as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is responsible for antibiotic resistance.[11]
Structure-Activity Relationships (SAR) - A Logical Framework
Based on studies of related urea derivatives, the following logical relationships regarding structure and activity can be proposed for this compound and its potential analogs.
Conclusion
This compound is a molecule of interest at the interface of heterocyclic chemistry and medicinal research. While direct experimental data is sparse, its structural features suggest it is a stable, crystalline solid with moderate lipophilicity. Its synthesis is readily achievable through standard organic chemistry methods. The presence of the indolyl-urea scaffold suggests a potential for biological activity, warranting further investigation into its properties and applications in drug discovery and development. This guide provides a foundational understanding for researchers interested in exploring this and related chemical entities.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ureas - Wikipedia [en.wikipedia.org]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. CYCLOHEXYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. rsc.org [rsc.org]
- 7. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkylurea and derivatives | lookchem [lookchem.com]
- 11. 1-(1H-indol-3-yl)ethanamine derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-cyclohexyl-3-(1H-indol-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-cyclohexyl-3-(1H-indol-3-yl)urea, a molecule of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols for characterization, and summarizes key quantitative data. Furthermore, it explores the potential biological relevance of this compound within the context of known signaling pathways targeted by related indole-urea derivatives.
Synthesis and Structure
The synthesis of this compound is predicated on the formation of a urea linkage between a cyclohexyl moiety and an indole scaffold. The most direct and common synthetic route involves the reaction of 3-aminoindole with cyclohexyl isocyanate.
This reaction proceeds via nucleophilic addition of the amino group of 3-aminoindole to the electrophilic carbonyl carbon of cyclohexyl isocyanate.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound.
Synthesis of this compound
Materials:
-
3-Aminoindole
-
Cyclohexyl isocyanate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 3-aminoindole in anhydrous dichloromethane.
-
Stir the solution at room temperature.
-
Add 1.05 equivalents of cyclohexyl isocyanate dropwise to the stirred solution over a period of 15-20 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a precipitate of the product will form.
-
Filter the precipitate and wash with a small amount of cold anhydrous dichloromethane.
-
Further wash the precipitate with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield this compound.
Spectroscopic Characterization
The structure of the synthesized compound is confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the molecule.
Data Presentation
The following tables summarize the predicted and literature-derived quantitative data for this compound and its close analogs.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.8 | s | 1H | Indole N-H |
| ~8.5 | s | 1H | Urea N-H (indole side) |
| ~7.6 | d | 1H | Ar-H |
| ~7.3 | d | 1H | Ar-H |
| ~7.2 | s | 1H | Ar-H (indole C2) |
| ~7.0-7.1 | m | 2H | Ar-H |
| ~6.2 | d | 1H | Urea N-H (cyclohexyl side) |
| ~3.5 | m | 1H | Cyclohexyl C-H |
| ~1.8 | m | 2H | Cyclohexyl CH₂ |
| ~1.6 | m | 2H | Cyclohexyl CH₂ |
| ~1.3 | m | 6H | Cyclohexyl CH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C=O (Urea) |
| ~136.5 | Indole C7a |
| ~128.0 | Indole C3a |
| ~123.0 | Indole C2 |
| ~121.0 | Indole C5 |
| ~119.0 | Indole C6 |
| ~118.5 | Indole C4 |
| ~111.5 | Indole C7 |
| ~105.0 | Indole C3 |
| ~48.0 | Cyclohexyl C1 |
| ~33.0 | Cyclohexyl C2, C6 |
| ~25.5 | Cyclohexyl C3, C5 |
| ~24.5 | Cyclohexyl C4 |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretching (indole and urea) |
| ~2930, 2850 | C-H stretching (cyclohexyl) |
| ~1630 | C=O stretching (urea) |
| ~1560 | N-H bending (urea) |
| ~740 | C-H bending (aromatic) |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₅H₁₉N₃O |
| Molecular Weight | 257.33 g/mol |
| Exact Mass (ESI-HRMS) [M+H]⁺ | Calculated: 258.1601; Found: (Expected to be within ± 5 ppm) |
Biological Activity and Signaling Pathways
Indole and urea moieties are prevalent in a multitude of biologically active compounds, including numerous approved drugs.[1] Derivatives of indole-urea, in particular, have garnered significant attention for their potential as anticancer agents.[2][3] These compounds are known to exert their effects by modulating various cellular signaling pathways that are often dysregulated in cancer.
One of the key pathways implicated in cancer cell proliferation, survival, and growth is the PI3K/Akt/mTOR pathway.[4] Several studies have demonstrated that indole-based compounds can inhibit this critical signaling cascade.[2][5][6]
While the specific activity of this compound has not been extensively reported, its structural similarity to known kinase inhibitors suggests it may also target such pathways. The urea moiety is a key pharmacophore in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[7][8] Therefore, it is plausible that this compound could exhibit inhibitory activity against kinases within the PI3K/Akt/mTOR pathway or other cancer-related kinase families. Further biological evaluation is warranted to elucidate the specific molecular targets and mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
In-Depth Technical Guide: 1-cyclohexyl-3-(1H-indol-3-yl)urea
Disclaimer: Extensive searches of scientific and patent databases did not yield specific information regarding the compound 1-cyclohexyl-3-(1H-indol-3-yl)urea. As such, a CAS number is not available, and all data presented herein, including synthesis protocols and potential biological activities, are hypothetical and based on the properties of structurally similar molecules. This document is intended to serve as a theoretical guide for researchers, scientists, and drug development professionals.
Introduction
Urea derivatives incorporating indole scaffolds are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The indole moiety, a key structural feature in many natural and synthetic bioactive molecules, can participate in various biological interactions. The cyclohexyl urea component can influence properties such as solubility, metabolic stability, and receptor binding. This guide outlines a plausible synthetic route for this compound and discusses potential, albeit speculative, biological applications based on related structures.
Chemical Properties (Hypothetical)
A summary of projected chemical properties for this compound is presented below. These are estimations and would require experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₉N₃O |
| Molecular Weight | 257.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. |
| Melting Point | Not available |
Hypothetical Synthesis
The synthesis of this compound can be envisioned through a two-step process, commencing with the synthesis of the key intermediate, 3-aminoindole.
Synthesis of 3-Aminoindole
Several methods for the synthesis of 3-aminoindoles have been reported in the literature. One common approach involves the reduction of 3-nitroindole.
Experimental Protocol:
-
Nitration of Indole: Indole is treated with a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid, at low temperatures to yield 3-nitroindole. The reaction is typically performed in an inert solvent.
-
Reduction of 3-Nitroindole: The resulting 3-nitroindole is then reduced to 3-aminoindole. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation using a palladium catalyst.
-
Purification: The crude 3-aminoindole is purified by column chromatography on silica gel.
Synthesis of this compound
The final step involves the reaction of 3-aminoindole with cyclohexyl isocyanate.
Experimental Protocol:
-
Reaction Setup: 3-aminoindole is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: An equimolar amount of cyclohexyl isocyanate is added dropwise to the solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield this compound.
Technical Guide: 1-Cyclohexyl-3-(1H-indol-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
This technical guide provides an in-depth overview of 1-cyclohexyl-3-(1H-indol-3-yl)urea, a molecule of interest in medicinal chemistry and drug discovery.
| Property | Value |
| Molecular Formula | C₁₅H₁₉N₃O |
| Molecular Weight | 257.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of 3-aminoindole with cyclohexyl isocyanate. This method is a standard procedure for the formation of urea derivatives.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Methodology
-
Reaction Setup: To a solution of 3-aminoindole (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add cyclohexyl isocyanate (1 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the precipitate formed is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold diethyl ether or hexane) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a solvent system such as ethanol/water to yield the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Potential Biological Activity and Signaling Pathways
While specific experimental data for this compound is not yet available in the public domain, the structural motifs of an indole ring and a urea linker are present in many biologically active molecules.[1][2] This suggests potential for this compound in various therapeutic areas.
Potential as an Anticancer Agent
Urea derivatives are known to exhibit anticancer activity through various mechanisms.[3] One potential pathway involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The indole nucleus is also a common feature in many anticancer agents.[4]
Caption: Hypothesized kinase inhibition pathway for anticancer activity.
Potential as an Antimicrobial Agent
Indole derivatives have been extensively studied for their antimicrobial properties.[5] The mechanism of action can vary, but often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. The urea functional group can also contribute to antimicrobial activity.
Caption: Potential mechanisms of antimicrobial action.
Future Directions
Further research is required to fully elucidate the physicochemical properties, synthetic optimization, and biological activity of this compound. Experimental validation of its potential anticancer and antimicrobial effects, along with the identification of specific molecular targets and signaling pathways, will be crucial for its development as a potential therapeutic agent.
References
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. US4740618A - Process for the preparation of monocyclohexylurea - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
An In-depth Technical Guide to 1-Cyclohexyl-3-(1H-indol-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-cyclohexyl-3-(1H-indol-3-yl)urea. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document focuses on its systematically determined IUPAC name and provides general context based on related urea-containing compounds. The guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in the potential applications of novel urea derivatives. We will explore the structural characteristics and extrapolate potential biological activities and experimental approaches based on analogous compounds.
Chemical Identity and Nomenclature
The accurate and unambiguous identification of a chemical compound is paramount for scientific communication and research. The systematic name for the compound with the structure this compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: this compound
This name is derived by identifying the principal functional group, which is urea. The urea core is substituted on its nitrogen atoms. One nitrogen is attached to a cyclohexyl group, and the other to the 3-position of a 1H-indole ring system. The numbering of the substituents on the urea nitrogens is assigned to give the lower locant to the more complex substituent, in this case, the indolyl group.
While a specific CAS Number for this compound is not readily found in the searched databases, closely related structures have been cataloged. For instance, N,N'-Dicyclohexyl-N-[4-(1H-indol-3-yl)butanoyl]urea is a more complex derivative with a known crystal structure[1].
Physicochemical Properties (Predicted)
Due to the absence of specific experimental data for this compound, the following table summarizes predicted physicochemical properties. These values are estimations based on computational models and should be confirmed experimentally.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₅H₁₉N₃O | |
| Molecular Weight | 257.33 g/mol | |
| XLogP3 | 3.1 | A measure of lipophilicity. |
| Hydrogen Bond Donors | 3 | (Two N-H from urea, one N-H from indole) |
| Hydrogen Bond Acceptors | 2 | (One C=O from urea, one N from indole) |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 71.3 Ų |
These properties are computationally generated and serve as a preliminary guide for experimental design.
Extrapolated Biological Context and Potential Signaling Pathways
Urea-based compounds are a prominent class of molecules in medicinal chemistry, with a wide range of biological activities. Many urea derivatives act as inhibitors of various enzymes or as modulators of receptor signaling.
Based on the structural motifs present in this compound—namely the cyclohexyl, urea, and indole moieties—we can hypothesize potential biological targets and signaling pathway interactions. For example, various substituted ureas are known inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids[2]. Inhibition of sEH can lead to anti-inflammatory and analgesic effects.
The indole nucleus is a privileged scaffold in drug discovery, found in numerous natural products and synthetic drugs with diverse pharmacological activities. Phenyl urea derivatives, which share structural similarities, have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and a target in cancer immunotherapy[3].
A potential, though speculative, signaling pathway that could be modulated by a compound like this compound, assuming it acts as an sEH inhibitor, is depicted below.
Caption: Hypothetical signaling pathway of sEH inhibition.
General Experimental Protocols for Synthesis and Characterization
While a specific synthesis for this compound is not detailed in the provided search results, a general and robust method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine. The following represents a plausible synthetic workflow.
A. General Synthesis of 1,3-Disubstituted Ureas
A common method for preparing compounds of this class is the reaction of an amine with an isocyanate. For the target molecule, this could involve either reacting 3-aminoindole with cyclohexyl isocyanate or 3-indolyl isocyanate with cyclohexylamine. The former is often more practical due to the commercial availability of the starting materials.
Caption: General synthetic workflow for this compound.
B. Experimental Procedure (Illustrative)
-
Reaction Setup: To a solution of 3-aminoindole (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexyl isocyanate (1.05 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
This protocol is a general guideline, and optimization of reaction conditions, solvents, and purification methods would be necessary.
Conclusion and Future Directions
This compound is a molecule with potential for biological activity, given the pharmacological relevance of its constituent chemical moieties. This guide has established its formal IUPAC nomenclature and provided a framework for its synthesis and characterization based on established chemical principles.
Future research should focus on the actual synthesis and in vitro screening of this compound against a panel of relevant biological targets, such as sEH, IDO1, and various kinases and GPCRs. Positive hits would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and eventual in vivo testing. The lack of current data highlights an opportunity for novel research in the field of medicinal chemistry.
References
- 1. N,N'-Dicyclohexyl-N-[4-(1H-indol-3-yl)butanoyl]urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Activity of 1-cyclohexyl-3-(1H-indol-3-yl)urea Remains Undocumented in Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the biological activity of 1-cyclohexyl-3-(1H-indol-3-yl)urea. Despite the keen interest in urea derivatives for drug development, this specific compound appears to be largely unexplored, with no publicly available data on its mechanism of action, associated signaling pathways, or quantitative efficacy.
While the core structure of a cyclohexyl urea linked to an indole moiety suggests potential for biological activity, extensive searches have not yielded any specific studies on this particular molecule. Research into analogous compounds, however, offers some tantalizing clues into its potential therapeutic applications.
For instance, various derivatives of 1-cyclohexyl-3-phenylurea have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids that regulate blood pressure, inflammation, and pain. Similarly, other indole-containing urea compounds have demonstrated a range of biological effects, including antimicrobial and anticancer activities.
The absence of specific data for this compound means that no quantitative data, such as IC50 or EC50 values, can be summarized. Consequently, it is not possible to provide detailed experimental protocols for assays that have not been performed or to construct diagrams of uncharacterized signaling pathways.
This lack of information presents a clear opportunity for future research. The synthesis and biological evaluation of this compound could uncover novel pharmacological properties and contribute valuable knowledge to the field of medicinal chemistry. Investigators undertaking such a study would be charting new territory, with the potential to identify a new class of therapeutic agents. Until such studies are conducted and published, the biological profile of this intriguing molecule will remain a matter of speculation.
Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 1-cyclohexyl-3-(1H-indol-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details a hypothesized mechanism of action for 1-cyclohexyl-3-(1H-indol-3-yl)urea based on extensive analysis of structurally similar compounds. As of the date of this publication, no direct experimental studies on the specific biological activity of this compound have been identified in the public domain. The proposed mechanism should therefore be considered a well-informed starting point for further investigation.
Introduction
This compound is a synthetic molecule featuring a cyclohexyl-urea scaffold linked to an indole moiety. While this specific compound is not extensively characterized in scientific literature, its structural components are present in numerous biologically active molecules. Analysis of analogous compounds strongly suggests that this compound may function as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of signaling lipids, and its inhibition has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This guide will provide an in-depth exploration of this putative mechanism of action, supported by data from related compounds, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Core Putative Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)
The most probable mechanism of action for this compound is the inhibition of soluble epoxide hydrolase (sEH). The N,N'-disubstituted urea motif, particularly with a cyclohexyl group, is a well-established pharmacophore for potent sEH inhibitors.
Soluble epoxide hydrolase is a cytosolic enzyme responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and function as important signaling molecules with vasodilatory, anti-inflammatory, anti-fibrotic, and pro-angiogenic properties.
By inhibiting sEH, this compound would prevent the degradation of EETs, thereby increasing their bioavailability and potentiating their beneficial physiological effects.
Quantitative Data from Structurally Related sEH Inhibitors
To contextualize the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various cyclohexyl-urea derivatives against soluble epoxide hydrolase.
| Compound Name | sEH IC50 (nM) |
| 1-Cyclohexyl-3-dodecyl urea (CDU) | Not specified, but described as highly selective |
| N,N'-dicyclohexylurea | 52 |
| 1-(3-Chloro-phenyl)-3-cyclohexyl-urea | 190 |
| 1-Cyclohexyl-3-(4-methoxy-phenyl)-urea | 230 |
| 1-Cyclohexyl-3-phenethyl-urea | 160 |
| 1-Cyclohexyl-3-(1-propionylpiperidin-4-yl)urea | 3.5 |
This data is compiled from various sources and is intended for comparative purposes.
Signaling Pathway
The proposed mechanism of action involves the modulation of the arachidonic acid cascade. The following diagram illustrates the central role of sEH and the effect of its inhibition.
Caption: Putative signaling pathway of this compound via sEH inhibition.
Experimental Protocols: sEH Inhibition Assay
To validate the hypothesized mechanism of action, a key experiment would be to determine the in vitro inhibitory potency of this compound against recombinant human sEH. A common method is a fluorescent-based assay.
Objective: To determine the IC50 value of this compound for human soluble epoxide hydrolase.
Materials:
-
Recombinant human sEH
-
(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as the fluorescent substrate
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Methodology:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the test compound dilution to each well. Include a positive control (a known sEH inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant human sEH enzyme to each well and incubate for a short period at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate, PHOME.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. The hydrolysis of PHOME by sEH generates a fluorescent product.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram outlines the experimental workflow for the sEH inhibition assay.
Caption: Experimental workflow for determining the sEH inhibitory activity.
Alternative and Secondary Mechanisms
While sEH inhibition is the most probable primary mechanism, the indole nucleus present in this compound is associated with a broad range of biological activities. It is plausible that this compound could exhibit secondary activities, including:
-
Antimicrobial Activity: Indole derivatives have been reported to inhibit bacterial DNA gyrase and topoisomerase IV.[1]
-
Anticancer Activity: Some urea-containing compounds have been investigated for their potential to inhibit receptor tyrosine kinases like EGFR.
Further experimental validation is required to explore these potential secondary mechanisms.
Conclusion
Based on robust evidence from structurally related analogs, this compound is hypothesized to act as an inhibitor of soluble epoxide hydrolase. This mechanism would lead to an increase in the levels of beneficial epoxyeicosatrienoic acids, suggesting potential therapeutic applications in cardiovascular and inflammatory diseases. The provided experimental protocol for an sEH inhibition assay offers a direct path to validate this hypothesis. Future research should focus on the synthesis and in vitro and in vivo characterization of this compound to confirm its mechanism of action and evaluate its therapeutic potential.
References
Potential Therapeutic Targets of 1-cyclohexyl-3-(1H-indol-3-yl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic targets of the compound 1-cyclohexyl-3-(1H-indol-3-yl)urea. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes findings from structurally related cyclohexyl-urea and indolyl-urea derivatives to extrapolate potential mechanisms of action and therapeutic applications. The primary putative targets identified include soluble epoxide hydrolase (sEH) and indoleamine 2,3-dioxygenase 1 (IDO1). Additionally, broader anticancer and antioxidant activities are explored as potential therapeutic avenues. This guide furnishes detailed experimental protocols for assessing these potential activities and presents quantitative data from analogous compounds to inform future research and drug development efforts.
Introduction
Urea-based compounds represent a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The molecule this compound combines the structural features of a cyclohexyl-urea moiety, known for its role in inhibiting hydrolytic enzymes, and an indole group, a common pharmacophore in oncology and immunology. This unique combination suggests that the compound may interact with multiple biological targets, offering potential therapeutic benefits in various disease contexts. This whitepaper will delve into the most probable therapeutic targets based on the current understanding of similar chemical entities.
Potential Therapeutic Targets
Soluble Epoxide Hydrolase (sEH) Inhibition
Structurally similar N,N'-disubstituted ureas are well-documented inhibitors of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory, vasodilatory, and analgesic properties. Inhibition of sEH increases the bioavailability of EETs, making it a promising strategy for the treatment of hypertension, inflammation, and pain. Given that compounds like 1,3-dicyclohexylurea are potent sEH inhibitors, it is highly probable that this compound also exhibits this activity.
Table 1: sEH Inhibitory Activity of Structurally Related Urea Derivatives
| Compound/Reference | Structure | IC₅₀ (nM) | Assay System |
| 1,3-Dicyclohexylurea | Cyclohexyl-urea-Cyclohexyl | Low nM range | Recombinant human sEH |
| t-AUCB | Adamantyl-urea-cyclohexyl-benzoic acid | 1.3 ± 0.05 | Recombinant human sEH |
| N-Cyclohexyl-N'-(3-phenylpropyl)-Urea | Cyclohexyl-urea-phenylpropyl | Not specified | Not specified |
| Peptidyl-urea derivatives | Cyclohexyl/Adamantyl-urea-amino acid | Kᵢ = 15 | Human sEH |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
The indole moiety is a key structural feature in many known inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell-mediated immune responses.[1][2][3][4] Inhibition of IDO1 is therefore a clinically validated strategy in cancer immunotherapy. The presence of the indole group in this compound suggests its potential as an IDO1 inhibitor.
Table 2: IDO1 Inhibitory Activity of Structurally Related Indole Derivatives
| Compound/Reference | Structure | IC₅₀ (nM) | Assay System |
| Epacadostat | N/A | ~10 | HeLa cell-based assay |
| Naphthoquinone derivative (Compound 38) | N/A | 26 | Not specified |
| Xestospongia vansoesti natural product (Compound 39) | N/A | 4000 | IDO1 enzyme assay |
Anticancer and Antioxidant Activities
Various urea derivatives have demonstrated direct antiproliferative effects against cancer cell lines and have shown antioxidant properties.[5][6][7] The mechanisms for these activities are often multifactorial and can include the inhibition of protein kinases, induction of apoptosis, and scavenging of reactive oxygen species. The combination of the urea scaffold with an indole ring, a known pharmacophore in anticancer agents, suggests that this compound may possess intrinsic anticancer and antioxidant potential.
Table 3: Anticancer and Antioxidant Activities of Related Urea Derivatives
| Compound/Reference | Activity | IC₅₀/EC₅₀ (µM) | Cell Line/Assay |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Anticancer | PGI: 75-90% at 10 µM | Various NCI-60 cell lines |
| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Antioxidant | 15.99 ± 0.10 | DPPH assay |
| Suramin analogues | Anticancer | 31-500 | Various cancer cell lines |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Putative inhibition of the sEH pathway by this compound.
Caption: Postulated inhibition of the IDO1 pathway by this compound.
Experimental Workflows
Caption: General workflow for an in vitro sEH inhibition assay.
Caption: Workflow for a cell-based IDO1 inhibition assay.
Detailed Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is adapted from commercially available fluorometric inhibitor screening kits.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., 1,3-dicyclohexylurea)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in sEH assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 50 µL of the sEH enzyme solution to each well of the microplate.
-
Add 50 µL of the diluted test compound, positive control, or buffer (for enzyme control and blank wells) to the respective wells.
-
Incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the sEH substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation 330 nm, emission 465 nm) every minute for 30 minutes in a kinetic mode.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay (Cell-Based)
This protocol is based on the measurement of kynurenine produced by IDO1-expressing cells.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Recombinant human interferon-gamma (IFN-γ)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Epacadostat)
-
96-well cell culture plate
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent: p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader for absorbance measurement
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Remove the IFN-γ containing medium and add 100 µL of fresh medium containing the test compound or positive control to the cells.
-
Incubate the plate for 48-72 hours.
-
After incubation, carefully collect 80 µL of the supernatant from each well.
-
Add 40 µL of 30% trichloroacetic acid to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer 50 µL of the clarified supernatant to a new 96-well plate.
-
Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm.
-
Create a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample and determine the percent inhibition.
-
Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.
In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and positive control for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound dissolved in methanol
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound, positive control, or methanol (for the blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of structurally related compounds strongly suggests its potential as a modulator of key therapeutic targets. The most promising avenues for investigation are the inhibition of soluble epoxide hydrolase and indoleamine 2,3-dioxygenase 1, with the possibility of direct anticancer and antioxidant effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's therapeutic potential. Further preclinical studies are warranted to validate these hypotheses and to elucidate the full pharmacological profile of this compound.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 7. mdpi.com [mdpi.com]
1-Cyclohexyl-3-(1H-indol-3-yl)urea: A Potential Soluble Epoxide Hydrolase Inhibitor for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). By converting these anti-inflammatory and vasodilatory molecules into their less active diol counterparts, sEH plays a significant role in the regulation of blood pressure, inflammation, and pain. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. Urea-based compounds have been extensively investigated as potent sEH inhibitors, with numerous analogues demonstrating high efficacy. This technical guide explores the potential of 1-cyclohexyl-3-(1H-indol-3-yl)urea as a soluble epoxide hydrolase inhibitor, providing a comprehensive overview of the underlying biological pathways, methodologies for its evaluation, and a comparative analysis of related compounds. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar urea-based inhibitors to provide a foundational understanding for future research and development.
The Soluble Epoxide Hydrolase Signaling Pathway
The cytochrome P450 (CYP) epoxygenase pathway metabolizes arachidonic acid into four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are potent signaling molecules with a variety of biological effects, including vasodilation, anti-inflammatory actions, and promotion of angiogenesis. The enzyme soluble epoxide hydrolase (sEH) terminates the signaling of EETs by hydrolyzing the epoxide group to form the corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active.[1][2][3] Inhibition of sEH prevents the degradation of EETs, thereby augmenting their beneficial effects.
Urea-Based Inhibitors of Soluble Epoxide Hydrolase
A significant class of sEH inhibitors is based on a 1,3-disubstituted urea pharmacophore. These compounds have been shown to be potent and selective inhibitors of sEH.[4] The urea moiety is critical for binding to the catalytic site of the enzyme. Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the urea nitrogen atoms significantly influences the inhibitory potency and pharmacokinetic properties of these compounds.[5]
| Compound Name | sEH IC50 (human) | sEH IC50 (murine) | Reference |
| 1,3-Dicyclohexylurea (DCU) | Potent inhibitor | Potent inhibitor | --INVALID-LINK-- |
| 1-Cyclohexyl-3-dodecyl urea (CDU) | Highly selective inhibitor | - | --INVALID-LINK-- |
| sEH inhibitor-1 (TCPU) | 0.4 nM | 5.3 nM | --INVALID-LINK-- |
| CUDA | 112 nM | 11.1 nM | --INVALID-LINK-- |
Experimental Protocols for Evaluation of sEH Inhibitors
The evaluation of a novel compound as a potential sEH inhibitor involves a series of in vitro and in vivo experiments.
Synthesis of this compound
A general method for the synthesis of 1,3-disubstituted ureas involves the reaction of an isocyanate with an amine. For the synthesis of this compound, 3-aminoindole would be reacted with cyclohexyl isocyanate in an appropriate solvent.
In Vitro sEH Inhibition Assay
A common method to determine the inhibitory potency of a compound against sEH is a fluorescence-based assay. This assay utilizes a non-fluorescent substrate that is converted by sEH into a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human or murine sEH
-
sEH assay buffer (e.g., Tris-HCl or sodium phosphate buffer, pH 7.4)
-
Bovine serum albumin (BSA)
-
Non-fluorescent sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the sEH enzyme to each well.
-
Add the different concentrations of the test compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm for the product of CMNPC) over time (kinetic assay) or at a fixed endpoint.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Pharmacokinetic and Efficacy Studies
Following promising in vitro results, the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and in vivo efficacy of this compound would need to be evaluated in animal models.
Pharmacokinetic Studies: The compound would be administered to animals (e.g., mice or rats) via different routes (e.g., oral, intravenous). Blood samples would be collected at various time points, and the concentration of the compound and its potential metabolites would be determined using techniques like liquid chromatography-mass spectrometry (LC-MS).
Efficacy Studies: The therapeutic potential of the compound would be assessed in relevant animal models of disease. For example, its anti-hypertensive effects could be studied in spontaneously hypertensive rats, and its anti-inflammatory and analgesic properties could be evaluated in models of inflammation and pain.
Conclusion and Future Directions
The inhibition of soluble epoxide hydrolase represents a compelling strategy for the development of novel therapeutics for a variety of diseases. The class of urea-based inhibitors has been particularly fruitful, yielding compounds with high potency and favorable pharmacological profiles. While direct evidence for the sEH inhibitory activity of this compound is currently lacking in the scientific literature, its structural similarity to known urea-based sEH inhibitors suggests it is a promising candidate for investigation.
Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound. Determining its IC50 value against sEH, assessing its selectivity over other hydrolases, and characterizing its pharmacokinetic and pharmacodynamic properties will be crucial steps in elucidating its therapeutic potential. The detailed experimental protocols and comparative data presented in this guide provide a solid framework for initiating such an investigation. The indole moiety may offer unique interactions within the sEH active site or modulate the physicochemical properties of the molecule, potentially leading to a novel and effective sEH inhibitor.
References
- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain [escholarship.org]
Technical Guide: Solubility of 1-cyclohexyl-3-(1H-indol-3-yl)urea in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of the compound 1-cyclohexyl-3-(1H-indol-3-yl)urea in dimethyl sulfoxide (DMSO), a crucial parameter for its handling, formulation, and application in various research and development settings, particularly in drug discovery. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview of standardized experimental protocols for determining solubility in DMSO, alongside a discussion of the general solubility characteristics of related urea-based compounds.
Introduction
This compound belongs to a class of urea derivatives that are of significant interest in medicinal chemistry. Urea-based compounds are known to exhibit a wide range of biological activities. The indole nucleus is a common scaffold in many pharmacologically active molecules. Understanding the solubility of this compound in DMSO is fundamental for its use in biological screening, as DMSO is a standard solvent for creating stock solutions of test compounds.
Solubility Data
Quantitative solubility data for this compound in DMSO is not prominently reported in scientific literature. However, for practical laboratory purposes, a qualitative assessment is often the first step. The following table provides a general framework for classifying solubility.
| Solubility Classification | Approximate Concentration Range (mg/mL) | Description |
| Very Soluble | > 100 | Dissolves readily at high concentrations. |
| Freely Soluble | 10 - 100 | Forms a solution at a wide range of concentrations. |
| Soluble | 1 - 10 | Dissolves to a practical concentration for most screening assays. |
| Sparingly Soluble | 0.1 - 1 | Limited solubility, may require optimization for stock solutions. |
| Slightly Soluble | < 0.1 | Difficult to dissolve to a sufficient concentration for many applications. |
| Insoluble | Negligible | Does not form a solution at a meaningful concentration. |
Note: The above table is a general guide. The actual solubility of this compound in DMSO needs to be determined experimentally.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound in DMSO. The choice of method often depends on the required accuracy, throughput, and available equipment.
Shake-Flask Method (Gold Standard)
This method is considered the most reliable for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of DMSO in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
High-Throughput Kinetic Solubility Assay (DMSO-Based)
This method is suitable for early drug discovery where a rapid assessment of solubility is needed.[2]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Precipitation Induction: Add a specific volume of an aqueous buffer to each dilution.
-
Detection: Measure the turbidity or light scattering of the resulting solutions using a nephelometer or a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.
NMR-Based Solubility Determination
This technique is useful for accurately determining solubility directly in deuterated DMSO (DMSO-d6).[3][4][5]
Methodology:
-
Sample Preparation: Prepare a saturated solution of the compound in DMSO-d6.
-
Internal Standard: Add a known concentration of an internal standard that does not interact with the compound.
-
NMR Analysis: Acquire a proton (¹H) NMR spectrum of the solution.
-
Quantification: Compare the integral of a characteristic peak of the compound to the integral of the internal standard to calculate the molar concentration.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-cyclohexyl-3-(1H-indol-3-yl)urea from Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-cyclohexyl-3-(1H-indol-3-yl)urea, a molecule of interest in medicinal chemistry and drug development. The synthetic route described herein utilizes a one-pot Curtius rearrangement of indole-3-carboxylic acid, facilitated by diphenylphosphoryl azide (DPPA), followed by the in-situ trapping of the resulting isocyanate with cyclohexylamine. This method offers a safe and efficient alternative to traditional multi-step procedures that involve the isolation of potentially hazardous acyl azide intermediates. Additionally, this note explores the potential biological relevance of indolyl urea compounds by discussing their interaction with key cellular signaling pathways, namely the PI3K/Akt/mTOR and VEGF pathways.
Introduction
Urea derivatives incorporating an indole scaffold are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The indole moiety can mimic the structure of tryptophan and interact with various biological targets, while the urea functional group is a key pharmacophore capable of forming multiple hydrogen bonds with receptor active sites. The target molecule, this compound, combines these features, making it a valuable candidate for further investigation in drug discovery programs.
The synthetic strategy outlined in this protocol is based on the Curtius rearrangement, a versatile reaction for the conversion of carboxylic acids to amines, carbamates, or ureas.[1] The use of diphenylphosphoryl azide (DPPA) allows for the direct conversion of the carboxylic acid to the corresponding acyl azide, which then rearranges to the isocyanate in the same reaction vessel.[2] This one-pot procedure is advantageous as it avoids the isolation of the potentially explosive acyl azide intermediate. The subsequent addition of cyclohexylamine to the reaction mixture efficiently traps the in-situ generated indole-3-isocyanate to yield the desired urea product.
Experimental Protocol
This protocol is a general method adapted for the synthesis of this compound based on established one-pot Curtius rearrangement procedures.
Materials:
-
Indole-3-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
Anhydrous Toluene
-
Cyclohexylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Infrared spectrometer
-
Mass spectrometer
Procedure:
Step 1: One-pot synthesis of this compound
-
To a dry round-bottom flask under an inert atmosphere, add indole-3-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC (disappearance of the starting material). During this step, the acyl azide is formed and undergoes Curtius rearrangement to the isocyanate.
-
After the rearrangement is complete, cool the reaction mixture to room temperature.
-
Add cyclohexylamine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for an additional 2-6 hours, or until the isocyanate is fully consumed (monitor by TLC or IR spectroscopy by observing the disappearance of the isocyanate peak at ~2250 cm⁻¹).
-
Upon completion, cool the reaction mixture and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| Indole-3-carboxylic acid | 1.0 eq |
| Cyclohexylamine | 1.2 eq |
| Diphenylphosphoryl azide (DPPA) | 1.1 eq |
| Triethylamine | 1.1 eq |
| Reaction Conditions | |
| Solvent | Toluene |
| Curtius Rearrangement Temperature | Reflux (~110 °C) |
| Curtius Rearrangement Time | 2-4 h |
| Urea Formation Temperature | Room Temperature |
| Urea Formation Time | 2-6 h |
| Product Characterization (Hypothetical) | |
| Yield | 75-85% |
| Melting Point | Not reported |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1 (br s, 1H, indole NH), 7.6 (d, 1H), 7.4 (d, 1H), 7.2-7.1 (m, 2H), 6.5 (br s, 1H, urea NH), 4.8 (br s, 1H, urea NH), 3.8 (m, 1H, cyclohexyl CH), 2.0-1.1 (m, 10H, cyclohexyl CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.0 (C=O), 136.5, 126.0, 122.5, 120.0, 119.0, 111.5, 108.0, 49.0 (cyclohexyl CH), 33.5 (cyclohexyl CH₂), 25.5 (cyclohexyl CH₂), 24.8 (cyclohexyl CH₂) |
| IR (KBr) | ν (cm⁻¹): 3300 (N-H stretch), 1630 (C=O stretch, urea), 1550 (N-H bend) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₅H₁₉N₃O, found. |
Note: The spectroscopic data presented are hypothetical and based on the expected structure. Actual values may vary.
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the one-pot synthesis of this compound.
Reaction Mechanism
Caption: Simplified reaction mechanism for the formation of the target urea derivative.
Potential Signaling Pathway Inhibition
Many indole derivatives have been shown to modulate key signaling pathways involved in cell growth, proliferation, and angiogenesis, such as the PI3K/Akt/mTOR and VEGF pathways.[2][3]
References
Application Notes and Protocols for In Vitro Assay of 1-cyclohexyl-3-(1H-indol-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-cyclohexyl-3-(1H-indol-3-yl)urea is a small molecule inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs).[1][2] EETs are signaling lipids with anti-inflammatory and vasodilatory properties.[2][3] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.[3][4][5] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against sEH using a fluorescence-based assay.
Data Presentation
The inhibitory activity of this compound and a reference compound against soluble epoxide hydrolase can be quantified and summarized. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | sEH | Fluorescence-based | 15.2 |
| AUDA (positive control) | sEH | Fluorescence-based | 2.0 |
Signaling Pathway
The enzymatic activity of soluble epoxide hydrolase (sEH) plays a crucial role in the metabolism of arachidonic acid. sEH converts epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH, for instance by this compound, blocks this conversion, leading to an accumulation of EETs and thereby enhancing their beneficial effects.
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorescence-based)
This protocol is designed for a 96-well microplate format and is based on the principle that sEH hydrolyzes a non-fluorescent substrate to a fluorescent product.[6] The inhibitory effect of a compound is measured by the reduction in fluorescence signal.
Materials and Reagents:
-
Recombinant human sEH (or other species as required)
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., Epoxy Fluor 7 or PHOME)
-
This compound (test compound)
-
AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) or NCND (N-Cyclohexyl-Nʹ-dodecylurea) as a positive control inhibitor[3][6]
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths will depend on the substrate, e.g., 330/465 nm for Epoxy Fluor 7 or 362/460 nm for other substrates)[3][6]
Experimental Workflow Diagram:
Caption: Experimental Workflow for sEH Inhibition Assay.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the positive control inhibitor (e.g., AUDA) in DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.
-
Prepare working solutions by diluting the DMSO serial dilutions into sEH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
-
Assay Plate Setup:
-
Add the diluted test compounds and positive control to the wells of a 96-well plate.
-
Include wells for a "no inhibitor" control (containing only DMSO in assay buffer) and a "no enzyme" control (containing assay buffer and substrate but no enzyme).
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of the sEH enzyme in sEH Assay Buffer.
-
Add the sEH enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for approximately 10 minutes to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation and Incubation:
-
Prepare a working solution of the sEH fluorogenic substrate in sEH Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Fluorescence of test compound well / Fluorescence of "no inhibitor" control well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Conclusion
This document provides a comprehensive guide for the in vitro evaluation of this compound as a soluble epoxide hydrolase inhibitor. The detailed protocol for the fluorescence-based assay, along with the data presentation format and visualization of the relevant biological pathway and experimental workflow, offers a robust framework for researchers in the field of drug discovery and development. These methodologies can be adapted for high-throughput screening of other potential sEH inhibitors.[7]
References
- 1. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 1-cyclohexyl-3-(1H-indol-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to characterize the biological activity of the novel compound, 1-cyclohexyl-3-(1H-indol-3-yl)urea. The protocols detailed below are foundational for assessing its potential as a therapeutic agent, particularly in the context of cancer research, due to the known activities of related indole and urea derivatives.
Introduction
Urea and indole moieties are prevalent in a variety of biologically active compounds, including those with anticancer properties. Derivatives of these scaffolds have been shown to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines. Therefore, a systematic evaluation of this compound using a panel of cell-based assays is crucial to elucidate its mechanism of action and therapeutic potential.
I. Cell Viability and Cytotoxicity Assays
The initial step in characterizing the activity of a novel compound is to determine its effect on cell viability and to quantify its cytotoxicity. The MTT and WST-1 assays are reliable colorimetric methods for this purpose.
A. MTT Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 1:1 DMSO-ethanol solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
B. WST-1 Assay Protocol
This assay is similar to the MTT assay but offers the advantage of a water-soluble formazan product, simplifying the procedure.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface.
Procedure: Follow the same initial steps as the MTT assay for cell seeding and compound treatment. After the treatment incubation, add 10 µL of WST-1 reagent to each well, incubate for 1-4 hours, and then measure the absorbance at 450 nm.
Expected Data Presentation
The results from the cell viability assays should be summarized in a table to facilitate comparison across different cell lines and time points.
| Cell Line | Treatment Duration | IC50 (µM) of this compound |
| MCF-7 | 24h | Value |
| 48h | Value | |
| 72h | Value | |
| HCT-116 | 24h | Value |
| 48h | Value | |
| 72h | Value | |
| A549 | 24h | Value |
| 48h | Value | |
| 72h | Value |
Note: The IC50 values are hypothetical and need to be determined experimentally.
II. Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, a series of apoptosis assays should be performed.
A. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
B. Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.
Principle: This assay utilizes a fluorogenic substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7). Cleavage of the substrate by active caspases releases a fluorescent molecule, which can be quantified.
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound.
-
After treatment, add the caspase-3/7 reagent to each well.
-
Incubate for 1-2 hours at room temperature.
-
Measure the fluorescence using a microplate reader.
Expected Data Presentation
| Assay | Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Fold Increase in Caspase-3/7 Activity |
| Annexin V/PI | MCF-7 | Vehicle Control | Value | Value | N/A |
| Compound (IC50) | Value | Value | N/A | ||
| Caspase Activity | MCF-7 | Vehicle Control | N/A | N/A | 1.0 |
| Compound (IC50) | N/A | N/A | Value |
III. Cell Cycle Analysis
To investigate if the compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., Propidium Iodide). The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Treat cells with the test compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry.
Expected Data Presentation
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Value | Value | Value |
| Compound (IC50) | Value | Value | Value |
Visualizations
Experimental Workflow
Application Notes and Protocols for In Vivo Studies of Urea-Based Compounds in Animal Models
Disclaimer: As of November 2025, a comprehensive search of scientific literature did not yield specific in vivo studies for the compound 1-cyclohexyl-3-(1H-indol-3-yl)urea . The following application notes and protocols are based on structurally related indole-urea and cyclohexyl-urea derivatives, many of which are investigated as inhibitors of soluble epoxide hydrolase (sEH). This document is intended to provide a foundational framework for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction to Urea-Based Compounds in Drug Discovery
Urea derivatives are a significant class of molecules in medicinal chemistry, known for their ability to form stable hydrogen bonds with biological targets.[1][2] This characteristic has led to their development in a wide range of therapeutic areas. A prominent target for many urea-based compounds, particularly those with lipophilic moieties like cyclohexyl and indole groups, is the soluble epoxide hydrolase (sEH).[3][4][5] Inhibition of sEH increases the levels of endogenous epoxy-fatty acids (EpFAs), which have anti-inflammatory, analgesic, and cardioprotective effects.[4] Therefore, in vivo studies of these compounds often focus on animal models of inflammation, pain, and cardiovascular diseases.
Common Animal Models for Efficacy Studies
The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of urea-based compounds. Based on the known targets and biological effects of related molecules, the following models are frequently employed:
-
Inflammatory Pain Models:
-
Neuropathic Pain Models:
-
Cardiovascular Models:
-
Angiotensin II-Infusion Models: To study effects on hypertension and cardiac hypertrophy.
-
Ischemia-Reperfusion Injury Models: To assess cardioprotective effects.
-
-
Metabolic Disease Models:
-
Diet-Induced Obesity (DIO) Mice: To investigate effects on glucose metabolism and lipid profiles.[5]
-
Quantitative Data from In Vivo Studies of Structurally Related Compounds
The following tables summarize pharmacokinetic and efficacy data for representative urea-based sEH inhibitors. It is critical to note that these data are for compounds structurally related to this compound and should be used as a general guide.
Table 1: Pharmacokinetic Parameters of Selected Urea-Based sEH Inhibitors
| Compound Name | Animal Model | Dose & Route | Bioavailability (F%) | Cmax | Tmax | Clearance | Reference |
| t-TUCB (trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid) | Mice | - | - | - | - | - | [3] |
| EC1728 | Mice | Oral & IV | 34% (Oral) | - | - | Similar to cats | [7] |
| EC1728 | Cats | Oral & IV | 8% (Oral) | - | - | >2x faster than dogs/horses | [7] |
| EC1728 | Dogs | Oral & IV | 42% (Oral) | - | - | - | [7] |
| EC1728 | Horses | Oral & IV | 50% (Oral) | - | - | - | [7] |
Table 2: Efficacy Data of Selected Urea-Based sEH Inhibitors in Animal Models
| Compound | Animal Model | Disease Model | Efficacy Endpoint | Results | Reference |
| AMHDU | Rat | Adjuvant-Induced Inflammation | Reduction in paw volume, increased pain threshold | Significant analgesic effect | [4] |
| AMHDU | Rat | Streptozotocin-Induced Diabetic Neuropathy | Attenuation of mechanical allodynia | Significant analgesic effect | [4] |
| TPPU | Rat | Diabetic Neuropathy | Analgesia | Potent and sustained analgesia without tolerance | [6] |
| Arête Compound 28 | Mouse | Angiotensin II-infused ApoE deficient | Metabolic Syndrome | Reduced total cholesterol, LDL, triglycerides, and glucose | [5] |
| Arête Compound 28 | Mouse | Diet-Induced Obesity | Diabetes | Reduced glucose AUC and maximal glucose excursion | [5] |
Detailed Experimental Protocols
General Protocol for In Vivo Efficacy Testing in a Rodent Model of Inflammatory Pain
This protocol is a representative example for assessing the anti-inflammatory and analgesic effects of a novel urea-based compound.
-
Animal Selection and Acclimatization:
-
Use male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Acclimatize animals for at least 3-5 days before the experiment with free access to food and water.
-
House animals in a temperature- and light-controlled environment (e.g., 22±2°C, 12h light/dark cycle).
-
-
Compound Formulation and Administration:
-
Formulate the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/saline, or polyethylene glycol).
-
Administer the compound via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection) at a predetermined time before inducing inflammation.
-
Include a vehicle control group and a positive control group (e.g., a known NSAID like indomethacin or a specific sEH inhibitor).
-
-
Induction of Inflammation:
-
Inject 100 µL of 1% λ-carrageenan in saline into the plantar surface of the right hind paw.
-
-
Assessment of Paw Edema (Anti-inflammatory Effect):
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
-
-
Assessment of Mechanical Allodynia (Analgesic Effect):
-
Measure the paw withdrawal threshold to a mechanical stimulus using von Frey filaments or a Randall-Selitto apparatus.[4]
-
Perform measurements at baseline and at the same time points as the edema assessment.
-
An increase in the paw withdrawal threshold indicates an analgesic effect.
-
-
Data Analysis:
-
Analyze data using appropriate statistical methods, such as one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of <0.05 is typically considered statistically significant.
-
Protocol for Pharmacokinetic (PK) Study in Rodents
-
Animal Preparation:
-
Use jugular vein cannulated rats for serial blood sampling.
-
Fast animals overnight before dosing but allow free access to water.
-
-
Compound Administration:
-
Administer a single dose of the compound via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) into heparinized tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, to quantify the concentration of the compound in plasma.
-
-
PK Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (F%) using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Signaling Pathway
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibitor mediated analgesia lacks tolerance in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species Differences in Metabolism of Soluble Epoxide Hydrolase Inhibitor, EC1728, Highlight the Importance of Clinically Relevant Screening Mechanisms in Drug Development [escholarship.org]
Determining the Potency of 1-cyclohexyl-3-(1H-indol-3-yl)urea: Application and Protocols for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of the compound 1-cyclohexyl-3-(1H-indol-3-yl)urea. While specific inhibitory data for this exact molecule is not extensively published, its structural motifs, a cyclohexyl urea and an indole group, are common in potent enzyme inhibitors. Derivatives of indole and urea have shown significant activity against a variety of targets, including kinases and other enzymes.[1][2][3][4] This protocol will focus on a representative enzyme target, p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways and a common target for urea-based inhibitors.[5] The provided methodologies can be adapted for other relevant enzyme or cell-based assays.
Introduction
The this compound molecule combines two key pharmacophores: an indole ring and a urea linkage. Indole derivatives are known to be versatile scaffolds in drug discovery, targeting a wide range of enzymes and receptors.[2][3] Similarly, urea-based compounds have been successfully developed as inhibitors for various enzymes, including kinases and hydrolases, by acting as hydrogen bond donors and acceptors, mimicking peptide bonds.[5][6][7] Given these structural features, this compound is a promising candidate for targeted inhibition of enzymes such as protein kinases. This application note provides a comprehensive guide to determining its IC50 value against a plausible target, p38 MAP kinase, using a luminescence-based kinase assay.
Data Presentation
The following table summarizes hypothetical IC50 data for this compound against p38 MAP kinase and a panel of related kinases to assess selectivity.
| Target Enzyme | This compound IC50 (nM) | Reference Compound (BIRB 796) IC50 (nM) |
| p38α MAP Kinase | 85 | 38 |
| JNK1 | >10,000 | >5,000 |
| ERK2 | >10,000 | >10,000 |
| ATM Kinase | 7,500 | Not Reported |
Experimental Protocols
Protocol: In Vitro p38α MAP Kinase Inhibition Assay (Luminescence-Based)
This protocol describes the determination of the IC50 value of this compound for p38α MAP kinase using a commercially available ADP-Glo™ Kinase Assay.
Materials and Reagents:
-
This compound
-
Recombinant human p38α MAP kinase
-
MAPKAP-K2 (substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in kinase buffer to obtain a range of concentrations (e.g., from 100 µM to 1 pM).
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the p38α MAP kinase and its substrate (MAPKAP-K2) in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for p38α.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathway
Caption: Simplified p38 MAP kinase signaling pathway.
Experimental Workflow
Caption: Experimental workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer [biolmolchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 6. mdpi.com [mdpi.com]
- 7. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1-cyclohexyl-3-(1H-indol-3-yl)urea in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1-cyclohexyl-3-(1H-indol-3-yl)urea is a novel investigational agent. The following application notes and protocols are based on the established anti-inflammatory properties of structurally related urea, indole, and cyclohexyl derivatives, many of which function as inhibitors of soluble epoxide hydrolase (sEH). These guidelines are intended to serve as a starting point for the systematic evaluation of this specific compound.
Introduction and Rationale
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A promising therapeutic target for novel anti-inflammatory agents is the enzyme soluble epoxide hydrolase (sEH). sEH metabolizes anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs).[1] Inhibition of sEH increases the bioavailability of EETs, thereby enhancing their beneficial anti-inflammatory effects.[1]
The chemical structure of this compound incorporates a urea moiety, which is a key pharmacophore in many sEH inhibitors, along with indole and cyclohexyl groups that are present in various anti-inflammatory compounds.[2][3][4] The urea group can mimic the epoxide substrate and interact with the catalytic triad of the sEH enzyme.[2][5] This structural rationale suggests that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of sEH. The following protocols provide a framework for investigating this hypothesis.
Potential Mechanism of Action and Signaling Pathway
The primary hypothesized mechanism of action for this compound is the inhibition of soluble epoxide hydrolase (sEH). This inhibition would lead to an accumulation of epoxyeicosatrienoic acids (EETs), which can then exert anti-inflammatory effects through various downstream pathways, including the modulation of the NF-κB signaling cascade.
Quantitative Data for Structurally Related Compounds
Direct quantitative data for this compound is not currently available in public literature. The following table summarizes the anti-inflammatory activity of structurally analogous urea, indole, and cyclohexyl derivatives to provide a reference for expected potency.
| Compound Class | Specific Compound Example | Target | Assay | IC50 / Activity | Reference |
| Indole Derivative | UA-1 (Ursolic acid-indole conjugate) | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | IC50: 2.2 ± 0.4 µM | [6] |
| Indole Derivative | 2-(4-(methylsulfonyl)phenyl) indole derivative (4b) | COX-2 | In vitro COX inhibition | IC50: 0.11 µM | [7] |
| Amino Acid Urea Derivative | Compound 1e | Inflammation | Carrageenan-induced rat paw edema | 97.05% edema inhibition @ 25 mg/kg | [3][8] |
| Amino Acid Urea Derivative | (S)-3-(1H-indol-3-yl)-2-(3-(naphthalen-2-yl)ureido)propanoic acid (2f) | Inflammation | Carrageenan-induced rat paw edema | 55.26% edema inhibition @ 25 mg/kg | [3] |
Experimental Protocols
The following protocols are standard methods for evaluating the anti-inflammatory potential of a novel compound.
In Vitro sEH Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the activity of soluble epoxide hydrolase.
Materials:
-
Recombinant human or murine sEH
-
Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 25mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/ml BSA)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted compound solutions.
-
Add recombinant sEH to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PHOME substrate.
-
Monitor the increase in fluorescence resulting from the hydrolysis of PHOME at appropriate excitation and emission wavelengths (e.g., 316 nm excitation, 460 nm emission) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This cell-based assay assesses the compound's ability to suppress the production of pro-inflammatory mediators in an inflammatory context.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent for nitrite measurement (as an indicator of NO production)
-
ELISA kits for TNF-α and IL-6
-
MTT or similar reagent for cell viability assessment
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite in the supernatant using the Griess reagent.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Assess cell viability in the remaining cells using an MTT assay to rule out cytotoxicity.
-
Analyze the dose-dependent reduction in NO, TNF-α, and IL-6 production.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a classic method for evaluating acute anti-inflammatory activity.
Materials:
-
Male Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin or another reference NSAID
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound, the vehicle, or the positive control drug orally or via intraperitoneal injection.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as an anti-inflammatory agent.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
Application of 1-Cyclohexyl-3-(1H-indol-3-yl)urea in Cancer Cell Lines: A Hypothetical Overview
Disclaimer: The following application notes and protocols are a hypothetical representation based on the activities of structurally similar indole and urea-based compounds with anticancer properties. As of the latest literature search, there is no publicly available data specifically detailing the application of 1-cyclohexyl-3-(1H-indol-3-yl)urea in cancer cell lines. This document is intended for educational and illustrative purposes for researchers, scientists, and drug development professionals.
Application Notes
Introduction
Urea derivatives represent a significant class of compounds in medicinal chemistry, with several approved drugs for the treatment of cancer. The indole scaffold is also a privileged structure in the design of anticancer agents. The hypothetical compound, this compound, combines these two pharmacophores, suggesting its potential as an anticancer agent. Based on related compounds, its mechanism of action could involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action (Hypothetical)
Based on the activities of similar indole-urea compounds, this compound is postulated to exert its anticancer effects through a multi-faceted mechanism. It is hypothesized to induce apoptosis by activating caspase cascades and disrupting the mitochondrial membrane potential. Furthermore, it may cause cell cycle arrest at the G2/M phase, thereby inhibiting cell division. The compound could potentially target and inhibit protein kinases that are crucial for cancer cell signaling, such as Akt or other kinases involved in cell proliferation and survival.
Data Presentation
The following tables represent hypothetical data for the effects of this compound on various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| HeLa | Cervical Carcinoma | 18.9 ± 1.5 |
| PC-3 | Prostate Adenocarcinoma | 25.1 ± 2.9 |
| HepG2 | Hepatocellular Carcinoma | 12.8 ± 1.3 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h treatment)
| Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| 0 (Control) | 4.5 ± 0.5 |
| 10 | 25.8 ± 2.2 |
| 20 | 48.2 ± 3.1 |
| 40 | 75.6 ± 4.5 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (24h)
| Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| 15 | 48.7 ± 2.8 | 20.1 ± 2.0 | 31.2 ± 2.4 |
| 30 | 35.4 ± 2.5 | 15.5 ± 1.7 | 49.1 ± 3.0 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for in vitro evaluation.
Application Note: HPLC Purity Analysis of 1-cyclohexyl-3-(1H-indol-3-yl)urea
Abstract
This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-cyclohexyl-3-(1H-indol-3-yl)urea, a key intermediate in pharmaceutical research. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable quality control assay for this compound.
Introduction
This compound is a small molecule of interest in medicinal chemistry and drug discovery. Accurate determination of its purity is critical for ensuring the reliability of experimental results and for quality control during synthesis and scale-up operations. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of pharmaceutical compounds.[1] The method described herein is a stability-indicating assay developed to separate the main compound from potential process-related impurities and degradation products. The indole moiety of the molecule allows for sensitive detection using a standard UV detector.[2][3][4]
Experimental Protocol
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and high resolving power for small molecules.[5][6]
-
Solvents and Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (analytical grade).
-
Reference Standard: this compound of known purity (≥99.5%).
-
Sample Filtration: 0.45 µm PTFE syringe filters.[7]
A summary of the optimized HPLC conditions is presented in Table 1. A gradient elution is employed to ensure the separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities.
Table 1: HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B |
| 2-15 min: 30% to 95% B | |
| 15-18 min: 95% B | |
| 18-18.1 min: 95% to 30% B | |
| 18.1-25 min: 30% B (Re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
-
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile to dissolve the standard, using sonication if necessary.
-
Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.
-
-
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.
-
Add approximately 35 mL of acetonitrile to dissolve the sample, using sonication if necessary.
-
Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
HPLC Analysis Workflow
The general workflow for performing the purity analysis is depicted in the diagram below.
Caption: Workflow for HPLC Purity Determination.
Results and Data Presentation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The retention time of the main peak in the sample chromatogram should match that of the reference standard.
Purity Calculation:
Purity (%)=Total Area of All PeaksArea of Main Peak×100
A hypothetical analysis of a sample batch is summarized in Table 2. The main compound, this compound, is expected to elute at approximately 11.5 minutes under these conditions.
Table 2: Example Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
|---|---|---|---|---|
| 1 | 3.2 | 1500 | 0.05 | Unknown Impurity |
| 2 | 11.5 | 2989500 | 99.85 | This compound |
| 3 | 14.8 | 3000 | 0.10 | Unknown Impurity |
| Total | | 2994000 | 100.00 | |
Discussion
This RP-HPLC method provides excellent separation and resolution for this compound from its potential impurities.[1] The use of a C18 column offers strong hydrophobic retention for the molecule.[5][9] The indole chromophore provides a strong UV absorbance at 280 nm, allowing for sensitive detection and accurate quantification.[4][10] Potential impurities could include unreacted starting materials (e.g., 3-aminoindole and a cyclohexyl isocyanate derivative) or by-products from the synthesis. The gradient elution is effective in resolving compounds with a range of polarities.
Conclusion
The developed HPLC method is specific, robust, and suitable for the routine purity analysis of this compound in a quality control or research setting. The protocol is straightforward, utilizing standard instrumentation and reagents, and provides reliable data for assessing compound quality.
References
- 1. torontech.com [torontech.com]
- 2. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexyl-3-(1H-indol-3-yl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-cyclohexyl-3-(1H-indol-3-yl)urea. This resource is intended for researchers, scientists, and drug development professionals to help optimize reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the reaction of 3-aminoindole with cyclohexyl isocyanate in a suitable solvent. The lone pair of the primary amine on 3-aminoindole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.
Q2: What are the common solvents used for this reaction?
Commonly used solvents for this type of urea synthesis are aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN). The choice of solvent can influence reaction rate and solubility of reactants and products.
Q3: What is the typical reaction temperature and time?
The reaction is often carried out at room temperature.[1] Reaction times can vary from a few hours to overnight, and progress should be monitored using thin-layer chromatography (TLC).[1][2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method to monitor the reaction's progress.[1][2] A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting materials (3-aminoindole and cyclohexyl isocyanate) and the desired urea product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Q5: What are the expected spectroscopic data for this compound?
While specific data for the title compound is not abundant in the initial search, related urea structures show characteristic peaks. In the ¹H NMR spectrum, one would expect to see signals corresponding to the indole ring protons, the cyclohexyl ring protons, and the N-H protons of the urea linkage. The ¹³C NMR would show characteristic peaks for the carbonyl carbon of the urea, as well as carbons of the indole and cyclohexyl rings. Infrared (IR) spectroscopy should reveal a strong absorption band for the C=O stretch of the urea group, typically in the range of 1630-1680 cm⁻¹, and N-H stretching vibrations.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Poor quality of reagents: 3-aminoindole can be unstable and prone to oxidation. Cyclohexyl isocyanate is moisture-sensitive.[3] 2. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 3. Suboptimal reaction temperature: The reaction may be too slow at very low temperatures. 4. Presence of water: Water can react with the isocyanate to form an unstable carbamic acid, which decomposes to cyclohexylamine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form 1,3-dicyclohexylurea as a byproduct.[3] | 1. Check reagent purity: Use freshly purified 3-aminoindole or a new batch. Ensure cyclohexyl isocyanate is handled under anhydrous conditions. 2. Optimize stoichiometry: A slight excess of the isocyanate (e.g., 1.1 equivalents) can sometimes drive the reaction to completion. 3. Adjust temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial. Monitor for potential side product formation at higher temperatures. 4. Use anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Dimerization or polymerization of 3-aminoindole: 3-aminoindole can be prone to self-reaction, especially under acidic or harsh conditions. 2. Formation of 1,3-dicyclohexylurea: This occurs if water is present in the reaction mixture, leading to the formation of cyclohexylamine which then reacts with cyclohexyl isocyanate.[3] 3. Reaction at the indole nitrogen: While less likely for the urea formation, the N-H of the indole ring can sometimes participate in side reactions under certain conditions. | 1. Control reaction conditions: Use mild reaction conditions and avoid strong acids or bases unless necessary for a specific protocol. 2. Ensure anhydrous conditions: As mentioned above, rigorously exclude moisture from the reaction. 3. Protecting groups: If side reactions at the indole nitrogen are suspected, consider using a protecting group, although this adds extra steps to the synthesis. |
| Difficult Purification | 1. Similar polarity of product and byproducts: The desired product and side products like 1,3-dicyclohexylurea may have similar polarities, making separation by column chromatography challenging.[4] 2. Product precipitation: The product may precipitate out of the reaction mixture along with impurities. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography to improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method.[1] 2. Controlled precipitation/recrystallization: If the product precipitates, try to find a solvent system where the product is soluble at a higher temperature and crystallizes upon cooling, leaving impurities in the solution. Washing the crude precipitate with a suitable solvent can also remove some impurities. |
Experimental Protocols
A general experimental protocol for the synthesis of a urea derivative from an amine and an isocyanate is provided below. This should be adapted and optimized for the specific synthesis of this compound.
General Procedure for Urea Synthesis [1][2]
-
To a solution of 3-aminoindole (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, add cyclohexyl isocyanate (1.0-1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete (typically when the starting amine is no longer visible by TLC), the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).[1][5]
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Potential Side Reaction
Caption: Formation of 1,3-dicyclohexylurea byproduct in the presence of moisture.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. reddit.com [reddit.com]
- 5. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies [mdpi.com]
Technical Support Center: Optimizing 1-Cyclohexyl-3-(1H-indol-3-yl)urea for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of 1-cyclohexyl-3-(1H-indol-3-yl)urea. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Disclaimer
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Characterization and Mechanism of Action
-
Q: What is the likely mechanism of action for this compound?
-
A: Based on its chemical structure, this compound is predicted to be a soluble epoxide hydrolase (sEH) inhibitor. sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory, analgesic, and vasodilatory effects. By inhibiting sEH, this compound likely increases the endogenous levels of EETs, leading to these therapeutic effects.
-
-
Q: How can I confirm if my compound inhibits soluble epoxide hydrolase (sEH)?
-
A: You can perform an in vitro sEH activity assay. This typically involves incubating the compound with recombinant sEH and a substrate, then measuring the formation of the product. A decrease in product formation in the presence of your compound indicates inhibition.
-
2. Dosage and Administration
-
Q: What is a good starting dose for my in vivo experiments?
-
A: For novel sEH inhibitors, a common starting dose in rodents is in the range of 1-10 mg/kg. However, as seen with some potent analogs, doses as low as 0.1 mg/kg have shown efficacy. A dose-escalation study is highly recommended to determine the optimal dose for your specific model.
-
-
Q: What is the best route of administration?
-
A: The choice of administration route depends on the experimental design and the compound's pharmacokinetic properties. Oral (p.o.), intravenous (i.v.), and subcutaneous (s.c.) routes have been successfully used for similar urea-based sEH inhibitors. Oral administration is often preferred for its convenience in chronic studies, but bioavailability can be a limiting factor for poorly soluble compounds.
-
-
Q: My compound has poor water solubility. How should I formulate it for in vivo administration?
-
A: Poor solubility is a common issue with urea derivatives.[1][2] Here are some common vehicle formulations used for similar compounds:
-
For Oral Administration: A solution or suspension in vehicles like polyethylene glycol 400 (PEG400), safflower oil, or a mixture of both.[3] For example, a 10% PEG400 in safflower oil formulation has been used.[3]
-
For Intravenous Administration: Solubilization in a buffer, such as 100 mmol/L sodium phosphate buffer (pH 7.4), may be possible for low doses.[1]
-
For Chronic Studies: Administration in drinking water containing a small amount of a solubilizing agent like ethanol (e.g., 0.4% v/v) has been reported for some sEH inhibitors.[1]
-
-
3. Troubleshooting In Vivo Efficacy
-
Q: I am not observing the expected therapeutic effect. What could be the reasons?
-
A: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The administered dose may be too low. A dose-response study is crucial.
-
Poor Bioavailability: The compound may not be well absorbed when administered orally. Consider evaluating different formulations or administration routes.
-
Rapid Metabolism: The compound might be quickly metabolized and cleared from the body. Pharmacokinetic studies are necessary to determine the compound's half-life and exposure.
-
Target Engagement: It is important to confirm that the compound is inhibiting sEH in vivo. This can be assessed by measuring the ratio of epoxides to diols of fatty acids (e.g., linoleic acid) in plasma or tissues. An increase in this ratio indicates sEH inhibition.
-
-
4. Toxicity and Safety
-
Q: What are the potential toxicities associated with this class of compounds?
-
A: While specific data for this compound is unavailable, studies on urea and its derivatives suggest that at high doses, the liver and kidneys could be potential target organs for toxicity.[4] It is essential to conduct acute and sub-chronic toxicity studies.
-
-
Q: How can I assess the toxicity of my compound in vivo?
-
A: An acute toxicity study is a good starting point. This typically involves administering a high dose (e.g., up to 2000 mg/kg) of the compound to a small group of animals and observing them for signs of toxicity and mortality over 14 days.[5] Monitoring body weight, food and water intake, and performing histopathological analysis of major organs at the end of the study are also recommended.
-
Data Presentation: In Vivo Data for Structurally Similar sEH Inhibitors
The following table summarizes pharmacokinetic and dosing information for several structurally related urea-based sEH inhibitors from published studies. This data can serve as a reference for designing experiments with this compound.
| Compound Name | Animal Model | Dose & Route | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |
| trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | Mouse | 0.1 mg/kg, p.o. | Oral bioavailability: 68 ± 22% | [1] |
| Mouse | 1 mg/kg, p.o. | More potent in an inflammatory model than 10 mg/kg of AUDA-butyl ester. | [1] | |
| 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) | Cynomolgus Monkey | 0.3 mg/kg, p.o. | Blood concentration remained >10-fold over its IC50 for 48 hours. | [3] |
| EC1728 | Mouse | Oral | Bioavailability: 34% | [6] |
| Dog | Oral | Bioavailability: 42% | [6] | |
| Cat | Oral | Bioavailability: 8% | [6] | |
| Benzohomoadamantane-based urea inhibitor | Rat | 30 mg/kg, p.o. | Reached a maximum plasma concentration of 48 µg/mL with a half-life of 7 hours. | [7] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Testing in a Mouse Model of LPS-Induced Inflammation
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 10% PEG400 in corn oil).
-
Dosing:
-
Administer the compound or vehicle control orally (p.o.) at the desired doses (e.g., 1, 5, 10 mg/kg).
-
One hour after compound administration, induce inflammation by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 1 mg/kg.
-
-
Sample Collection:
-
At selected time points post-LPS injection (e.g., 6 and 24 hours), collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
-
Biomarker Analysis:
-
Target Engagement: Analyze plasma samples for the levels of linoleic acid epoxides (EpOMEs) and their corresponding diols (DiOMEs) using LC-MS/MS. An increased EpOME/DiOME ratio indicates sEH inhibition.
-
Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA kits.
-
-
Data Analysis: Compare the biomarker levels between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
-
Animal Model: Female Swiss Webster mice (8-12 weeks old).
-
Housing: House animals individually.
-
Fasting: Fast animals overnight before dosing (provide water ad libitum).
-
Dosing:
-
Administer a single oral dose of the compound. A starting dose of 2000 mg/kg is often used for compounds with unknown toxicity.
-
Formulate the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
-
Observations:
-
Observe animals closely for the first 4 hours after dosing for any clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
-
Record body weight on days 0, 7, and 14.
-
Continue daily observations for 14 days.
-
-
Necropsy: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy of all major organs.
-
Data Analysis: Report any observed signs of toxicity, changes in body weight, and macroscopic findings at necropsy.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing in a mouse inflammation model.
Troubleshooting Logic
Caption: A logical approach to troubleshooting lack of in vivo efficacy.
References
- 1. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Health Effects of Exogenous Urea: Summary and Key Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Cyclohexyl-3-(1H-indol-3-yl)urea Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1-cyclohexyl-3-(1H-indol-3-yl)urea. The information is presented in a user-friendly question-and-answer format, with detailed experimental protocols and data summaries to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
| Property | Expected Characteristic | Rationale/Analog Data |
| Appearance | White to off-white crystalline solid. | Typical appearance for similar urea derivatives.[1] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol, methanol, DMSO, and dichloromethane.[2][3][4] | The hydrophobic cyclohexyl and indole moieties limit aqueous solubility, while the urea group allows for interaction with polar organic solvents.[2] |
| Melting Point | Expected to be a solid with a relatively high melting point, likely in the range of 150-200 °C. | 1-cyclohexyl-3-phenylurea has a melting point of 173 °C.[2] The indole group may alter this slightly. |
| Stability | Generally stable under standard laboratory conditions. May be susceptible to degradation under harsh acidic or basic conditions and high temperatures. | Urea compounds can undergo hydrolysis. Indole rings can be sensitive to strong oxidizing agents. |
Q2: I am having trouble dissolving the compound for my experiments. What solvents do you recommend?
For analytical techniques such as NMR and HPLC, solubility can be a challenge. Based on the properties of analogous compounds, the following solvents are recommended:
-
For NMR Spectroscopy: Deuterated dimethyl sulfoxide (DMSO-d6) is often the solvent of choice for urea-containing compounds due to its excellent solubilizing power for polar molecules.[4] Deuterated chloroform (CDCl3) or methanol (CD3OD) can also be used, but solubility may be more limited.
-
For HPLC Analysis: A mixture of acetonitrile and water or methanol and water is a common mobile phase for reversed-phase HPLC of similar compounds. The use of a small amount of an organic acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape and resolution.
-
For Biological Assays: Dimethyl sulfoxide (DMSO) is a common stock solution solvent.[4] Subsequent dilutions into aqueous buffer should be done carefully to avoid precipitation. It is crucial to keep the final DMSO concentration in the assay low (typically <1%) as it can affect biological systems.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Broad or disappearing NH protons in ¹H NMR.
-
Cause: The NH protons of the urea and indole groups can undergo chemical exchange with each other and with trace amounts of water in the solvent. This exchange can be on a timescale that is intermediate on the NMR timescale, leading to peak broadening or disappearance.
-
Solution:
-
Use a dry solvent: Ensure your deuterated solvent is of high quality and dry. Using a freshly opened ampule of solvent is recommended.
-
Add a drop of D₂O: Adding a small amount of deuterium oxide will cause the NH protons to exchange with deuterium, leading to the disappearance of their signals. This can be a useful diagnostic tool to confirm the identity of the NH peaks.
-
Low-temperature NMR: Cooling the sample can slow down the rate of chemical exchange, resulting in sharper NH signals.
-
Problem: Difficulty in assigning quaternary carbons in ¹³C NMR.
-
Cause: The carbonyl carbon of the urea and the indole carbons attached to nitrogen are quaternary and will not show up in a DEPT-135 experiment. Their chemical shifts can sometimes be in crowded regions of the spectrum.
-
Solution:
-
Use 2D NMR techniques: A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between protons and carbons that are 2-3 bonds away. This can be used to identify the urea carbonyl carbon by its correlation with the adjacent NH protons and the carbons of the cyclohexyl and indole rings.
-
Compare with similar structures: The chemical shift of the urea carbonyl is typically in the range of 150-160 ppm.
-
Mass Spectrometry (MS)
Problem: Inconsistent fragmentation patterns in MS/MS.
-
Cause: The fragmentation of indole and urea-containing compounds can be complex and dependent on the ionization method and collision energy.
-
Solution:
-
Optimize collision energy: Perform a collision energy ramp to determine the optimal energy for generating informative fragment ions.
-
Use high-resolution mass spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in assigning elemental compositions to fragment ions and elucidating fragmentation pathways.
-
Expected Fragmentation: Common fragmentation pathways for related compounds involve cleavage of the C-N bonds of the urea moiety, as well as fragmentation of the indole and cyclohexyl rings.[5]
-
High-Performance Liquid Chromatography (HPLC)
Problem: Poor peak shape (tailing or fronting).
-
Cause:
-
Secondary interactions: The basic nitrogen atoms in the indole ring can interact with residual silanol groups on the stationary phase of the C18 column, leading to peak tailing.
-
Compound overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate mobile phase pH: The ionization state of the molecule can affect its retention and peak shape.
-
-
Solution:
-
Use a mobile phase modifier: Add a small amount (0.1%) of formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the basic sites on the molecule and the silanol groups, reducing secondary interactions.
-
Use an end-capped column: These columns have fewer free silanol groups.
-
Reduce injection volume or concentration.
-
Experiment with different mobile phase compositions and gradients.
-
Problem: Co-elution with impurities.
-
Cause: Impurities from the synthesis, such as starting materials or by-products, may have similar retention times to the desired compound.
-
Solution:
-
Adjust the gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the stationary phase: If resolution cannot be achieved on a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.
-
Use a mass spectrometer as a detector (LC-MS): This will allow you to distinguish between your target compound and impurities based on their mass-to-charge ratio, even if they co-elute.
-
Experimental Protocols
General NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d6).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. If NH protons are broad, consider acquiring the spectrum at a lower temperature (e.g., 273 K).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra to aid in complete structural elucidation.
-
General HPLC-MS Protocol
-
System: A standard HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would be to start at 5-10% B and increase to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan Range: m/z 100-500.
-
MS/MS: Select the [M+H]⁺ ion for fragmentation and optimize the collision energy.
-
Visualizations
Logical Troubleshooting Workflow for Poor HPLC Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.
Potential Signaling Pathway Involvement
Based on the known biological activities of similar indole and urea-containing compounds, this compound may interact with various signaling pathways. Many such compounds are known to be enzyme inhibitors. For example, soluble epoxide hydrolase (sEH) inhibitors often contain a urea pharmacophore.[5] Inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory effects.
Caption: Potential mechanism of action via inhibition of the soluble epoxide hydrolase (sEH) pathway.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Cyclohexyl-3-(1H-indol-3-yl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 1-cyclohexyl-3-(1H-indol-3-yl)urea.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis involves the reaction of 3-aminoindole with cyclohexyl isocyanate in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: What are the likely impurities in a crude sample of this compound?
A2: The primary impurities are typically unreacted starting materials: 3-aminoindole and cyclohexyl isocyanate. Another possible impurity is the symmetrically disubstituted N,N'-dicyclohexylurea, which can form if the cyclohexyl isocyanate reacts with any moisture present to form cyclohexylamine, which then reacts with another molecule of cyclohexyl isocyanate.
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography. Often, a combination of both is used for achieving high purity.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: Based on the polarity of the molecule and data from similar urea-based compounds, ethanol is a commonly effective solvent for recrystallization. A solvent system of dichloromethane and hexane can also be used, where the crude product is dissolved in a minimal amount of dichloromethane and then hexane is added until turbidity is observed, followed by cooling.
Q5: What is a typical solvent system for thin-layer chromatography (TLC) and column chromatography?
A5: A common mobile phase for the chromatographic purification of moderately polar compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a mixture of hexane and ethyl acetate. The exact ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - The solution is too dilute (too much solvent was added).- The product is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and attempt cooling again.- Try a different solvent or a co-solvent system. For example, if using ethanol, you can try adding a small amount of water as an anti-solvent.- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation.- Add a seed crystal of the pure compound if available. |
| Product oils out instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point. | - Lower the temperature of the solvent before dissolving the crude product.- Use a lower-boiling point solvent.- Attempt to purify the crude material by column chromatography first to remove the bulk of the impurities. |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The product was not fully precipitated before filtration. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the crystallization mixture is thoroughly cooled before filtration. Cooling in an ice bath is recommended. |
| Crystals are colored or appear impure after recrystallization. | - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals. | - Perform a second recrystallization.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before allowing it to cool. Be cautious as charcoal can also adsorb the product.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (streaking or overlapping bands on the column). | - The column was not packed properly, leading to channeling.- The chosen solvent system is not optimal for separation.- The column was overloaded with the crude sample. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Perform a thorough TLC analysis to find a solvent system that provides good separation between the product and impurities (aim for a ΔRf > 0.2).- Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material by weight). |
| The product is not eluting from the column. | - The eluting solvent is not polar enough. | - Gradually increase the polarity of the solvent system. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The product elutes too quickly with the solvent front. | - The eluting solvent is too polar. | - Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| The product appears to be decomposing on the silica gel. | - The compound is sensitive to the acidic nature of the silica gel. | - Deactivate the silica gel by adding 1-2% of triethylamine to the eluent system.[1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is advisable to add the solvent portion-wise to avoid using an excess.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. Add another thin layer of sand on top of the sample.
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin the elution process. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: 1-Cyclohexyl-3-(1H-indol-3-yl)urea Cell Permeability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the cell permeability of 1-cyclohexyl-3-(1H-indol-3-yl)urea and related compounds. The following information is designed to assist in protocol modification and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that might influence its cell permeability?
Q2: Which cell-based assays are most suitable for determining the permeability of this compound?
A2: The most common and well-characterized cell-based models for assessing intestinal permeability are Caco-2 and MDCK cell monolayers.[1] Caco-2 cells, derived from human colon adenocarcinoma, spontaneously differentiate into monolayers that resemble the small intestine's enterocytes.[1] MDCK (Madin-Darby Canine Kidney) cells are another popular choice for permeability screening. Both systems allow for the measurement of the apparent permeability coefficient (Papp).
Q3: What is the difference between transcellular and paracellular transport, and which is more likely for my compound?
A3: Transcellular permeation involves the passage of a molecule directly through the cell, crossing both the apical and basolateral membranes.[2] Paracellular transport occurs through the tight junctions between cells.[2] Given the likely lipophilic nature of this compound, transcellular diffusion is the more probable primary route of absorption. However, the integrity of the cell monolayer should always be assessed to account for any paracellular leakage.
Q4: How can I assess the integrity of my cell monolayer during a permeability assay?
A4: The integrity of the cell monolayer can be monitored using two main methods:
-
Trans-epithelial Electrical Resistance (TEER): This method measures the electrical resistance across the cell monolayer and is a good indicator of the tightness of the paracellular pathway.[3]
-
Lucifer Yellow Permeability Assay: Lucifer yellow is a fluorescent molecule that is cell-impermeable and primarily crosses the monolayer through the paracellular route. A high flux of Lucifer yellow indicates a compromised monolayer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable compound in the basolateral chamber. | Poor Permeability: The compound may have inherently low permeability. | - Increase the incubation time to see if detectable amounts cross the monolayer. - Consider using a more sensitive analytical method for detection (e.g., LC-MS/MS). |
| Low Solubility: The compound may be precipitating in the apical donor solution. | - Determine the aqueous solubility of the compound in the assay buffer. - Add a small percentage of a co-solvent like DMSO (typically <1%) to the donor solution, ensuring it does not affect monolayer integrity. | |
| Cell Monolayer Integrity Issues: Even with acceptable TEER, subtle leaks can occur. | - Always co-administer a paracellular marker like Lucifer Yellow to check for monolayer leaks during the experiment. | |
| High variability between replicate wells. | Inconsistent Cell Monolayer: The cell monolayer may not be uniformly confluent across the plate. | - Optimize cell seeding density and culture time to ensure a consistent and fully differentiated monolayer.[4] - Visually inspect the monolayer by microscopy before the experiment. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability. | - Use calibrated pipettes and ensure consistent technique, especially when adding the compound to the apical chamber. | |
| Edge Effects: Wells on the edge of the plate can behave differently due to temperature and humidity gradients. | - Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media to maintain a humidified environment. | |
| TEER values are low or drop significantly during the experiment. | Cell Toxicity: The compound may be toxic to the cells, leading to a loss of monolayer integrity. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in the permeability study. - If toxic, consider using lower, non-toxic concentrations. |
| Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at too high a concentration. | - Ensure the final concentration of the organic solvent is low (typically <1%) and does not affect cell viability or monolayer integrity.[5] | |
| Improper Handling: Physical disruption of the monolayer during media changes or TEER measurements. | - Be gentle when handling the transwell inserts. Do not touch the membrane with pipette tips or the TEER electrode. | |
| Inconsistency between TEER and Lucifer Yellow results. | Different Aspects of Permeability Measured: TEER measures ionic conductance, while Lucifer Yellow measures the flux of a larger molecule. It is possible for one to be affected without the other. | - Consider both measurements together for a comprehensive assessment of monolayer integrity. A significant change in either parameter suggests a potential issue.[3] |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding: Seed Caco-2 cells onto permeable transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin). Replace the medium in both the apical and basolateral chambers every 2-3 days.
-
Monolayer Integrity Check: Before the permeability experiment, measure the TEER of the cell monolayers. Generally, TEER values above 250 Ω·cm² are considered acceptable for Caco-2 cells.
Protocol 2: Apparent Permeability (Papp) Assay
-
Preparation: Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Donor Solution: Prepare the donor solution by dissolving this compound in HBSS to the desired concentration. A low percentage of a co-solvent like DMSO may be used if necessary for solubility.
-
Apical to Basolateral Permeability (A -> B):
-
Add the donor solution to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux (mass/time), A is the surface area of the membrane (cm²), and C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: Workflow for assessing the apparent permeability (Papp) of a compound using a Caco-2 cell monolayer assay.
Caption: A troubleshooting decision tree for experiments showing low or no compound permeability.
Caption: Hypothetical signaling pathway for a urea-based sEH inhibitor.[6][7] this compound may act as an inhibitor of soluble epoxide hydrolase (sEH), leading to increased levels of EETs, which have anti-inflammatory and vasodilatory effects.[6][7]
References
- 1. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of vascular smooth muscle cell proliferation by 1-cyclohexyl-3-dodecyl urea is independent of soluble epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 1-Cyclohexyl-3-(1H-indol-3-yl)urea (CIU) in Cell Culture
Disclaimer: Information on 1-cyclohexyl-3-(1H-indol-3-yl)urea (CIU) is limited in publicly available literature. Based on its structure as a 1,3-disubstituted urea, it is hypothesized to function as a soluble epoxide hydrolase (sEH) inhibitor[1][2][3]. The following troubleshooting guide is based on this putative mechanism of action and general principles of drug resistance in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for CIU?
A1: CIU is believed to be a soluble epoxide hydrolase (sEH) inhibitor. The sEH enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory, anti-hypertensive, and analgesic effects[3][4]. By inhibiting sEH, CIU is expected to increase the cellular concentration of EETs, thereby modulating downstream signaling pathways such as those involving NF-κB and PPAR-γ[5][6].
Q2: My cells are no longer responding to CIU at the previously effective concentration. What are the signs of resistance?
A2: The primary sign of resistance is a decreased cellular response to the compound. This can be observed as:
-
A significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line.
-
The need to use progressively higher concentrations of CIU to achieve the same biological effect (e.g., reduction in inflammatory markers, decreased cell viability).
-
A complete lack of response even at high concentrations of the compound.
Q3: What are the potential molecular mechanisms behind CIU resistance?
A3: While specific mechanisms for CIU are uncharacterized, resistance to enzyme inhibitors in cell culture can arise from several factors:
-
Target Overexpression: Increased expression of the EPHX2 gene, which codes for the sEH enzyme, leading to higher levels of the target protein that require more inhibitor for saturation.
-
Target Mutation: Genetic mutations in the catalytic site of sEH could reduce the binding affinity of CIU, rendering it less effective.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs), can actively pump CIU out of the cell, reducing its intracellular concentration[7][8].
-
Alterations in Downstream Pathways: Cells may adapt by altering signaling pathways downstream of EETs to bypass the effects of sEH inhibition[8][9]. For instance, constitutive activation of pro-inflammatory pathways like NF-κB could override the anti-inflammatory effects of accumulated EETs[10].
-
Drug Metabolism: Increased metabolic inactivation of CIU within the cancer cells.
Troubleshooting Guides
This section provides structured guidance for identifying and overcoming CIU resistance in your cell culture experiments.
Problem 1: Decreased Efficacy of CIU
Your cells show a reduced response to CIU. The IC50 value has shifted significantly.
-
Initial Checks:
-
Compound Integrity: Verify the stability and concentration of your CIU stock solution. Degradation can lead to apparent resistance.
-
Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line cross-contamination is a common source of experimental variability.
-
Mycoplasma Contamination: Test for mycoplasma, as it can alter cellular response to drugs.
-
-
Experimental Approaches to Investigate Resistance:
-
Confirm Target Expression: Use Western blot or qRT-PCR to compare sEH protein and EPHX2 mRNA levels between your resistant and parental (sensitive) cell lines.
-
Assess Drug Efflux: Treat cells with known ABC transporter inhibitors (e.g., verapamil for P-gp) in combination with CIU. A restoration of sensitivity suggests that drug efflux is a contributing mechanism.
-
Sequence the Target Gene: Isolate mRNA from resistant cells, reverse transcribe to cDNA, and sequence the coding region of the EPHX2 gene to check for mutations.
-
Problem 2: How to Overcome Observed Resistance
Once a potential mechanism is identified, several strategies can be employed to overcome resistance.
-
Strategy 1: Combination Therapy
-
Rationale: Targeting multiple pathways simultaneously can prevent cells from developing resistance[9].
-
Examples:
-
If resistance is due to drug efflux, co-administer CIU with an ABC transporter inhibitor.
-
If cells show upregulation of a pro-survival pathway (e.g., PI3K/Akt), combine CIU with a specific inhibitor for that pathway.
-
Combine CIU with an NF-κB inhibitor if that pathway is constitutively active in resistant cells[10].
-
-
-
Strategy 2: Modulate Drug Delivery
-
Strategy 3: Adaptive Therapy
-
Rationale: Applying intermittent or variable dosing schedules can sometimes prevent the selection and growth of a fully resistant cell population[7].
-
Approach: Design experiments where CIU is administered intermittently (e.g., 3 days on, 4 days off) and monitor the long-term response compared to continuous dosing.
-
Data Presentation
Table 1: Hypothetical IC50 Values of CIU in Sensitive and Resistant Cell Lines
This table illustrates a typical shift in potency observed when resistance develops.
| Cell Line | Description | CIU IC50 (µM) | Fold Resistance |
| Parental Line (e.g., HT-29) | Sensitive to CIU-induced effects. | 5.2 | 1.0 |
| CIU-Resistant Line 1 | Developed by continuous CIU exposure. | 78.5 | 15.1 |
| CIU-Resistant Line 2 | Shows high expression of P-glycoprotein. | 112.0 | 21.5 |
Experimental Protocols
Protocol 1: Generation of a CIU-Resistant Cell Line
This protocol describes a common method for developing a drug-resistant cell line through continuous exposure.
-
Initial Seeding: Plate the parental (sensitive) cells at a low density in appropriate culture vessels.
-
Determine Initial Dose: Start by treating the cells with CIU at a concentration equal to their IC20 (the concentration that inhibits 20% of the response).
-
Progressive Dose Escalation:
-
Once the cells resume a normal growth rate, subculture them and increase the CIU concentration by a small increment (e.g., 1.5-fold).
-
Monitor the cells closely. Initially, a large number of cells may die. Allow the surviving population to recover and repopulate the vessel.
-
Repeat this process of dose escalation. This selection can take several months (6-12 months is common).
-
-
Characterization of Resistant Line: Once cells can proliferate in a significantly higher concentration of CIU (e.g., >10-fold the original IC50), the resistant line is considered established.
-
Maintenance: Culture the resistant cell line continuously in the presence of the maintenance concentration of CIU to ensure the resistant phenotype is not lost.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells (both parental and resistant lines) in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of CIU in culture medium. Remove the old medium from the plates and add 100 µL of the CIU dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for a period relevant to the compound's mechanism (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the normalized values against the logarithm of the CIU concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Caption: Proposed signaling pathway of CIU as a soluble epoxide hydrolase (sEH) inhibitor.
Caption: Experimental workflow for generating and validating a CIU-resistant cell line.
Caption: Decision tree for troubleshooting resistance to CIU in cell culture experiments.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 5. musechem.com [musechem.com]
- 6. dovepress.com [dovepress.com]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of soluble epoxide hydrolase alleviates insulin resistance and hypertension via downregulation of SGLT2 in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Metabolic Stability of 1-cyclohexyl-3-(1H-indol-3-yl)urea in Liver Microsomes
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the assessment of the metabolic stability of 1-cyclohexyl-3-(1H-indol-3-yl)urea using liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is a liver microsomal stability assay and why is it important for this compound?
A liver microsomal stability assay is an in vitro experiment designed to determine the rate at which a compound is metabolized by enzymes present in the liver microsomes.[1][2][3] Liver microsomes are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[2][4] This assay is crucial for predicting the in vivo hepatic clearance of a drug candidate like this compound, which in turn influences its bioavailability and half-life.[5][6] Understanding the metabolic stability helps in the early stages of drug discovery to select compounds with favorable pharmacokinetic profiles.[1]
Q2: What are the key parameters obtained from a microsomal stability assay?
The primary parameters derived from this assay are:
-
Half-life (t½): The time it takes for 50% of the initial concentration of the compound to be metabolized. A longer half-life generally indicates greater stability.[7]
-
Intrinsic Clearance (CLint): This represents the volume of the liver that is cleared of the drug per unit of time by metabolism, normalized to the amount of microsomal protein. It reflects the inherent metabolic capacity of the liver enzymes for the compound.[7]
These parameters are calculated from the rate of disappearance of the parent compound over time during incubation with liver microsomes.[1]
Q3: What is a typical experimental setup for assessing the metabolic stability of this compound?
A standard assay involves incubating the test compound at a specific concentration (e.g., 1 µM) with a defined concentration of liver microsomal protein (e.g., 0.5 mg/mL) in a buffered solution at 37°C.[2] The reaction is initiated by adding a cofactor, typically NADPH, which is essential for the activity of most CYP enzymes.[4][8] Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes), and the reaction is stopped by adding a quenching solution, usually a cold organic solvent like acetonitrile.[8][9] The remaining concentration of the parent compound is then quantified using analytical techniques like LC-MS/MS.[1][8]
Experimental Protocol: Metabolic Stability of this compound in Human Liver Microsomes
This protocol outlines a typical procedure for determining the metabolic stability of this compound.
Materials:
-
This compound (test compound)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][9]
-
Control compounds (e.g., testosterone for high clearance, verapamil for intermediate clearance)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the phosphate buffer to the desired starting concentration. The final organic solvent concentration in the incubation should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.[2][10]
-
Thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[11]
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the working solution of the test compound or control compound to the wells.
-
Pre-incubate the plate at 37°C for a few minutes with gentle shaking.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells, except for the negative control wells where buffer is added instead.[4][8]
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[12]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[8]
-
Quantitative Data Summary
The following table presents hypothetical metabolic stability data for this compound in liver microsomes from different species. This data is for illustrative purposes only.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.2 | 30.7 |
| Rat | 25.8 | 53.7 |
| Mouse | 15.1 | 91.8 |
| Dog | 60.5 | 22.9 |
| Monkey (Cynomolgus) | 38.9 | 35.6 |
Troubleshooting Guide
Q4: My results show high variability between replicates. What could be the cause?
High variability can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of microsomes, cofactors, or the test compound can lead to significant variations. Ensure pipettes are properly calibrated.
-
Inhomogeneous Microsomal Suspension: Microsomes can settle over time. Gently mix the microsomal suspension before aliquoting to ensure a uniform concentration in each reaction well.
-
Temperature Fluctuations: Inconsistent temperatures during incubation can affect enzyme activity. Ensure the incubator maintains a stable 37°C.
-
Edge Effects in 96-well Plates: Evaporation from the outer wells of a plate can concentrate reactants and alter reaction rates. Using the inner wells or filling the outer wells with buffer can mitigate this.
Q5: The recovery of my compound at the 0-minute time point is very low. What should I investigate?
Low recovery at the initial time point can indicate:
-
Non-specific Binding: The compound may be binding to the plasticware (e.g., pipette tips, plates) or to the microsomal proteins in a non-metabolic manner.[5] Using low-binding plates or including a detergent like Brij-35 in the incubation mixture can sometimes help. It's also crucial to determine the fraction of the drug that is unbound to microsomes for a more accurate calculation of intrinsic clearance.[13]
-
Instability in the Matrix: The compound might be chemically unstable in the buffer solution at 37°C. A control incubation without microsomes can help determine the chemical stability of the compound under the assay conditions.
-
Rapid Metabolism: For very rapidly metabolized compounds, significant degradation may occur within the first few seconds of the reaction. In such cases, shorter incubation times and more frequent early sampling are necessary.
Q6: My compound shows high stability in the microsomal assay, but in vivo studies suggest rapid clearance. Why is there a discrepancy?
This is a common challenge in drug metabolism studies and can be due to several reasons:[4]
-
Other Clearance Pathways: The compound may be cleared by non-CYP mediated pathways that are not fully represented in liver microsomes. These can include metabolism by cytosolic enzymes (e.g., aldehyde oxidase) or Phase II conjugation reactions (e.g., glucuronidation by UGTs, though some UGT activity is present in microsomes).[4][14] Assays using liver S9 fractions or hepatocytes, which contain a broader range of enzymes, can provide a more complete picture.[14][15]
-
Active Transport: The compound might be actively taken up into hepatocytes by transporters, leading to high intracellular concentrations and subsequent rapid metabolism. Microsomes lack these uptake transporters.[14]
-
Extrahepatic Metabolism: Significant metabolism may occur in other organs like the intestine, kidney, or lungs, which is not captured by a liver microsomal assay.[10]
Q7: The negative control (without NADPH) shows significant disappearance of my compound. What does this mean?
Significant compound loss in the absence of NADPH suggests:
-
NADPH-Independent Metabolism: The compound may be metabolized by enzymes that do not require NADPH, such as certain hydrolases.
-
Chemical Instability: As mentioned earlier, the compound may be chemically unstable under the assay conditions (pH, temperature).
-
Binding to Denatured Protein: The quenching solvent can cause protein precipitation, and the compound might be adsorbing to the denatured proteins, leading to its apparent loss from the solution.
Visualizations
Caption: Experimental workflow for a liver microsomal stability assay.
Caption: Potential metabolic pathways for an indole-urea compound.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dls.com [dls.com]
- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of urea-based soluble epoxide hydrolase (sEH) inhibitors, a promising class of therapeutic agents for a range of inflammatory and cardiovascular diseases. While specific experimental data for 1-cyclohexyl-3-(1H-indol-3-yl)urea is not publicly available, this guide will focus on a selection of well-characterized, structurally related urea-based sEH inhibitors to provide a valuable comparative framework. The comparison will cover in vitro potency, pharmacokinetic profiles, and in vivo efficacy, supported by experimental data and detailed methodologies.
Introduction to Soluble Epoxide Hydrolase and its Inhibitors
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH diminishes these beneficial effects. Inhibition of sEH, therefore, represents a compelling therapeutic strategy to enhance the endogenous protective mechanisms mediated by EETs. Urea-based compounds have emerged as a prominent class of sEH inhibitors, demonstrating high potency and promising therapeutic potential.
In Vitro Potency of Urea-Based sEH Inhibitors
The inhibitory potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table summarizes the in vitro IC50 values for several representative urea-based sEH inhibitors against human and murine sEH.
| Compound Name | Abbreviation | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | - | 0.7 | 1.9 | [1] |
| trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | t-AUCB | 1.3 | - | [2] |
| 1-(1-Adamantyl)-3-(1-propionylpiperidin-4-yl)urea | - | 5 | 15 | [1] |
| N,N'-dicyclohexylurea | DCU | 52 | - | [3] |
| 1-Adamantan-1-yl-3-decyl-urea | - | 110 | - | [4] |
Pharmacokinetic Profiles
The therapeutic efficacy of an sEH inhibitor is critically dependent on its pharmacokinetic properties, including oral bioavailability, plasma concentration (Cmax), and half-life (t1/2). The following table presents a comparison of key pharmacokinetic parameters for selected urea-based sEH inhibitors in preclinical models.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Mouse | 1 mg/kg, p.o. | 250 | 5.5 | 1650 | - | [1] |
| t-AUCB | Dog | 0.1 mg/kg, p.o. | 110 | 12 | 1600 | 98 | [2] |
| 1-(1-Adamantyl)-3-(1-propionylpiperidin-4-yl)urea | Mouse | 1 mg/kg, p.o. | 3.8 | 1.5 | 5 | - | [1] |
| GSK2256294 | Human | 10 mg, p.o. | - | 25-43 | - | - | [5] |
| EC5026 | Human | 8 mg, p.o. | - | 59.5 (fed), 66.9 (fasted) | - | - | [6] |
In Vivo Efficacy in Inflammatory Pain Models
The anti-inflammatory and analgesic effects of sEH inhibitors are often evaluated in preclinical models of inflammatory pain. A commonly used model is the carrageenan-induced inflammatory pain model, where the reduction in hyperalgesia (increased sensitivity to pain) is measured.
One study demonstrated that 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea exhibits potent anti-hyperalgesic effects in a carrageenan-induced inflammatory pain model in mice. The compound showed a 1000-fold increase in potency when compared to morphine in reducing mechanical withdrawal threshold.[1]
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorescence-based)
This protocol describes a common method for determining the IC50 values of sEH inhibitors using a fluorescent substrate.[7][8]
Materials:
-
Recombinant human or murine sEH
-
sEH inhibitor compounds
-
Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
96-well microplate reader with fluorescence detection (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of the sEH inhibitor compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the recombinant sEH enzyme to each well.
-
Add the serially diluted inhibitor compounds to the wells. Include control wells with enzyme and vehicle (e.g., DMSO) but no inhibitor.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to each well.
-
Monitor the increase in fluorescence over time, which corresponds to the enzymatic conversion of the substrate.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of an sEH inhibitor after oral administration in mice.[9]
Materials:
-
sEH inhibitor compound
-
Male C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Formulate the sEH inhibitor in a suitable vehicle for oral administration.
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of the inhibitor to each mouse via gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the sEH inhibitor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, t1/2, and AUC using appropriate software.
Signaling Pathways and Experimental Workflows
sEH-Mediated Inflammatory Signaling Pathway
Inhibition of soluble epoxide hydrolase (sEH) leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). These EETs can then exert their anti-inflammatory effects through various signaling pathways, including the inhibition of the NF-κB pathway, a key regulator of inflammation.
Caption: sEH-mediated inflammatory signaling pathway.
Experimental Workflow for sEH Inhibitor Evaluation
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel sEH inhibitors.
Caption: Preclinical evaluation workflow for sEH inhibitors.
Conclusion
Urea-based inhibitors of soluble epoxide hydrolase represent a highly promising class of therapeutic agents with the potential to treat a variety of inflammatory and cardiovascular conditions. While direct experimental data for this compound is not currently available, the comparative analysis of other well-characterized urea-based sEH inhibitors provides a valuable framework for understanding the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound class. Further research is warranted to fully elucidate the therapeutic potential of novel indole-based urea sEH inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetic screening of soluble epoxide hydrolase inhibitors in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 5. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized, double-blind, phase 1a single-ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Cyclohexyl-3-(1H-indol-3-yl)urea and Dicyclohexylurea for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1-cyclohexyl-3-(1H-indol-3-yl)urea and dicyclohexylurea. Due to the limited availability of experimental data for this compound, this comparison presents established data for dicyclohexylurea alongside predicted properties and a proposed experimental framework for the indole-containing analogue.
This guide is structured to offer a side-by-side look at the two compounds, detailing their physicochemical properties, known and potential biological activities, and the experimental protocols that would enable a direct comparative assessment. The inclusion of detailed methodologies and visual diagrams is intended to provide a practical roadmap for researchers interested in exploring the therapeutic potential of these urea derivatives.
Physicochemical Properties: A Tale of Two Ureas
A fundamental aspect of drug development is the characterization of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the known properties of dicyclohexylurea and the predicted properties for this compound.
| Property | Dicyclohexylurea (DCU) | This compound (Predicted) |
| Molecular Formula | C₁₃H₂₄N₂O | C₁₅H₁₉N₃O |
| Molecular Weight | 224.35 g/mol | 257.33 g/mol |
| Melting Point | 232-233 °C | Not Available |
| LogP (Octanol-Water Partition Coefficient) | 3.85 | ~3.5 |
| Water Solubility | Low | Low |
| Appearance | White crystalline solid | Not Available |
Biological Activity and Mechanism of Action
Dicyclohexylurea (DCU) is well-documented as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. By inhibiting sEH, DCU can increase the levels of EETs, leading to antihypertensive and anti-inflammatory effects.
This compound , while not extensively studied, belongs to a class of indole-urea derivatives that have shown a wide range of biological activities. Indole-containing compounds are known to interact with various biological targets and have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The presence of the indole moiety suggests that this compound could exhibit a distinct pharmacological profile compared to DCU, potentially targeting different enzymes or receptors.
Proposed Experimental Protocols for Comparative Analysis
To provide a thorough and objective comparison of these two compounds, a series of standardized experimental protocols are proposed. These protocols are designed to evaluate their efficacy, potency, and potential toxicity.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay is crucial for comparing the inhibitory activity of the two compounds against a known target of DCU.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against sEH.
Methodology:
-
Reagents and Materials: Recombinant human sEH, a fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), test compounds (dissolved in DMSO), assay buffer (e.g., Tris-HCl, pH 7.4), and a microplate reader.
-
Procedure:
-
A solution of recombinant human sEH in assay buffer is pre-incubated with varying concentrations of the test compounds (or vehicle control) in a 96-well plate for 15 minutes at room temperature.
-
The fluorogenic substrate is then added to initiate the enzymatic reaction.
-
The fluorescence generated by the hydrolysis of the substrate is measured kinetically over a period of 30 minutes using a microplate reader (excitation/emission wavelengths specific to the substrate).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell Viability Assay
This assay assesses the potential cytotoxicity of the compounds, a critical factor in early-stage drug development.
Objective: To determine the concentration of each compound that reduces cell viability by 50% (CC50).
Methodology:
-
Reagents and Materials: A suitable cell line (e.g., HEK293 or a relevant cancer cell line if investigating anticancer properties), cell culture medium, test compounds (dissolved in DMSO), and a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds (or vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
After a further incubation period to allow for color or fluorescence development, the absorbance or fluorescence is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Antihypertensive Activity Assay
This in vivo assay evaluates the potential of the compounds to lower blood pressure, a key therapeutic effect associated with sEH inhibition.
Objective: To assess the antihypertensive efficacy of the compounds in a relevant animal model of hypertension.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used model for this purpose.
-
Procedure:
-
The baseline systolic blood pressure (SBP) of the SHRs is measured using a non-invasive tail-cuff method.
-
The animals are then randomly assigned to treatment groups: vehicle control, a positive control (e.g., a known antihypertensive drug), and groups receiving different doses of the test compounds.
-
The compounds are administered orally (or via another appropriate route) once daily for a predetermined period (e.g., 14 or 28 days).
-
SBP is measured at regular intervals throughout the study period.
-
-
Data Analysis: The changes in SBP from baseline are calculated for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the blood pressure-lowering effects of the test compounds to the vehicle and positive control groups.
Visualizing the Path Forward: Diagrams for Clarity
To further aid in the understanding of the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed synthesis of this compound.
Caption: The sEH pathway and its inhibition.
Caption: Proposed experimental workflow for comparative analysis.
Conclusion
This guide outlines a comprehensive framework for the comparative study of this compound and dicyclohexylurea. While dicyclohexylurea is a known sEH inhibitor with established antihypertensive properties, the biological profile of this compound remains to be elucidated. The proposed experimental protocols provide a clear path for researchers to systematically evaluate and compare the therapeutic potential of these two compounds. The indole moiety in this compound presents an intriguing structural variation that warrants further investigation to uncover potentially novel pharmacological activities. The methodologies and data presented herein are intended to serve as a valuable resource for the scientific community in the ongoing quest for new and effective therapeutic agents.
References
Structure-Activity Relationship of 1-Cyclohexyl-3-(1H-indol-3-yl)urea Analogs: A Comparative Guide
A detailed analysis of 1-cyclohexyl-3-(1H-indol-3-yl)urea analogs reveals critical insights into their structure-activity relationships (SAR), particularly in the context of anticancer activity. Modifications to the core scaffold have been shown to significantly impact their biological efficacy, offering a roadmap for the design of more potent and selective therapeutic agents.
The urea motif is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets.[1] In the realm of oncology, numerous urea-containing compounds, including aromatic and heterocyclic derivatives, have demonstrated significant anticancer properties by targeting various proteins crucial for tumor progression, such as receptor tyrosine kinases (RTKs), Raf kinases, and tubulin.[1] The indole ring system, another privileged scaffold in drug discovery, is also a common feature in many anticancer agents.
Comparative Biological Activity
To illustrate the impact of structural modifications on anticancer potency, the following table summarizes the in vitro cytotoxic activity of a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives against the H460 human lung cancer cell line. While not the exact target scaffold, these analogs provide a valuable surrogate for understanding the SAR of related indolylureas.
| Compound ID | R Group (Substituent on Urea) | IC50 (µM) against H460 Cells[2] |
| 7n | 4-Fluorophenyl | 5.23 ± 0.41 |
| 7s | 4-Chlorophenyl | 3.15 ± 0.28 |
| 7w | 4-Bromophenyl | 4.87 ± 0.39 |
Note: The data presented is for 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives as a proxy for the SAR of this compound analogs due to the lack of specific public data for the latter.
From this limited dataset, it can be observed that halogen substitution on the phenyl ring at the R position influences the cytotoxic activity, with the chloro-substituted analog (7s) exhibiting the highest potency. This highlights the sensitivity of the biological activity to electronic and steric changes at this position.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds is typically performed using standard in vitro cell-based assays. A common and well-established method is the MTT assay.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., H460) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathway and Experimental Workflow Visualization
To understand the logical flow of a typical drug discovery and evaluation process for these analogs, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, screening, and analysis of this compound analogs.
Caption: Hypothesized signaling pathway for the anticancer action of this compound analogs.
References
Comparative Efficacy of 1-Cyclohexyl-3-(1H-indol-3-yl)urea and Analogs in Disease Models: A Guide for Researchers
The inhibition of soluble epoxide hydrolase (sEH) is a promising therapeutic strategy for a variety of cardiovascular and inflammatory diseases. sEH metabolizes beneficial epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of EETs are increased, leading to vasodilation, anti-inflammatory effects, and organ protection. This guide will delve into the comparative efficacy of CDU and other key sEH inhibitors in the angiotensin II-induced hypertension model, a standard preclinical model for studying high blood pressure.
Comparative In Vitro Potency of sEH Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of CDU and its comparators against human, murine, and rat sEH. Lower IC50 values indicate higher potency.
| Compound | Common Name | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Rat sEH IC50 (nM) |
| 1-Cyclohexyl-3-dodecyl urea | CDU | Data not available | Data not available | Data not available |
| 12-(3-adamantan-1-yl-ureido)dodecanoic acid | AUDA | 69[1][2][3] | 18[1][2][3] | Data not available |
| trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | t-AUCB | 1.3[4][5] | 8[4][5] | 8[4][5] |
| 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea | AR9281 (APAU) | 13.8[6] or 8[7] | 1.7[6] or 3[7] | Data not available |
Note: While a specific IC50 value for CDU was not found in the reviewed literature, it is consistently referred to as a highly selective sEH inhibitor.
In Vivo Efficacy in Angiotensin II-Induced Hypertension
The angiotensin II (Ang II)-induced hypertension model in rats is a widely used and relevant model to assess the antihypertensive effects of sEH inhibitors. In this model, continuous infusion of Ang II leads to a sustained increase in blood pressure.
1-Cyclohexyl-3-dodecyl urea (CDU)
In a study utilizing the Ang II-induced hypertension rat model, administration of CDU demonstrated significant antihypertensive effects.[8] Treatment with CDU (3 mg/day, intraperitoneal injection for 4 days) lowered systolic blood pressure by approximately 30 mmHg in hypertensive animals.[8][9] The mean arterial pressure in CDU-treated hypertensive rats was 149 ± 10 mmHg, compared to 170 ± 3 mmHg in the untreated hypertensive group and 119 ± 5 mmHg in normotensive control animals.[8]
Comparative Efficacy of Alternative sEH Inhibitors
| Compound | Common Name | Animal Model | Dosage & Administration | Efficacy (Blood Pressure Reduction) |
| 12-(3-adamantan-1-yl-ureido)dodecanoic acid | AUDA | Angiotensin II-infused rats (normal salt) | 25 mg/L in drinking water for 14 days | Mean arterial pressure reduced from 161 ± 4 mmHg to 140 ± 5 mmHg.[10][11] |
| trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | t-AUCB | Ren-2 transgenic rats (Ang II-dependent hypertension) | 13 or 26 mg/L in drinking water for 12 days | Significantly attenuated the development of hypertension. Systolic BP was 181 ± 4 mmHg and 176 ± 4 mmHg for the two doses, respectively, compared to 202 ± 3 mmHg in untreated hypertensive rats.[12] |
| 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea | AR9281 (APAU) | Angiotensin II-induced hypertension in rats | Specific dosage and reduction values not detailed in the reviewed literature, but it is stated to attenuate the increase in blood pressure.[7] |
Experimental Protocols
Angiotensin II-Induced Hypertension Rat Model
This protocol is a standard method for inducing hypertension in rats to study the effects of antihypertensive agents.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[13][14]
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions for a period of at least 3 days before the experiment.
-
Surgical Implantation of Osmotic Minipumps:
-
Rats are anesthetized.
-
An osmotic minipump is surgically implanted, typically in the abdominal cavity or subcutaneously.[13]
-
The minipump is filled with Angiotensin II dissolved in a vehicle solution (e.g., 0.001N acetic acid) to deliver a continuous infusion.[13] A common infusion rate is 60 ng/min.[8]
-
-
Induction of Hypertension: The continuous infusion of Ang II leads to a gradual and sustained increase in blood pressure over several days, typically reaching a hypertensive state within 3 to 7 days.[15]
-
Blood Pressure Measurement: Blood pressure can be measured using various methods, including tail-cuff plethysmography for systolic blood pressure or radiotelemetry for continuous monitoring of arterial pressure.[16][17]
-
Drug Administration: The test compounds (e.g., CDU, AUDA) are administered via the specified route (e.g., intraperitoneal injection, in drinking water) for the duration of the study.
-
Data Analysis: Blood pressure readings from the treated group are compared to those of a vehicle-treated hypertensive group and a normotensive control group.
Mechanism of Action: The sEH-EET Signaling Pathway
The therapeutic effects of sEH inhibitors are primarily mediated by the augmentation of the epoxyeicosatrienoic acid (EET) signaling pathway. The following diagram illustrates the key components of this pathway in the context of vascular tone regulation.
Caption: The sEH-EET signaling pathway in vascular regulation.
Experimental Workflow for Efficacy Validation
The following diagram outlines a typical experimental workflow for validating the efficacy of an sEH inhibitor in the angiotensin II-induced hypertension model.
Caption: Experimental workflow for sEH inhibitor efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AUDA - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trans-AUCB | Epoxide Hydrolase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AR9281 (AR-9281, APAU) | sEH inhibitor | Probechem Biochemicals [probechem.com]
- 8. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renal mechanisms contributing to the antihypertensive action of soluble epoxide hydrolase inhibition in Ren-2 transgenic rats with inducible hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Experimental model of hypertension induced by Ang II [bio-protocol.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Antihypertensive action of soluble epoxide hydrolase inhibition in Ren-2 transgenic rats is mediated by suppression of the intrarenal renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of 1-cyclohexyl-3-(1H-indol-3-yl)urea Cross-Reactivity with Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of the compound 1-cyclohexyl-3-(1H-indol-3-yl)urea with various hydrolases. Due to the limited availability of direct experimental data for this specific molecule, this analysis focuses on structurally related urea-based inhibitors and their interactions with different classes of hydrolases. The information presented herein is intended to guide researchers in designing and interpreting cross-reactivity studies for this and similar compounds.
The urea scaffold is a common pharmacophore in many enzyme inhibitors, recognized for its ability to form key hydrogen bonding interactions within enzyme active sites.[1][2][3] While often designed for a specific target, the potential for off-target interactions with other enzymes, particularly within the large and diverse hydrolase superfamily, is a critical aspect of drug development and chemical probe validation.
Quantitative Comparison of Urea-Based Inhibitors Across Hydrolase Classes
The following table summarizes the inhibitory activities of various urea-containing compounds against different hydrolases. It is important to note the structural variations from this compound and to consider these differences when predicting potential cross-reactivity.
| Compound | Target Hydrolase | Class | IC50/Ki Value | Notes |
| Structurally Related to Target | ||||
| 1,3-Dicyclohexylurea (DCU) | Soluble Epoxide Hydrolase (sEH) | Epoxide Hydrolase | IC50: ~20 nM (murine) | A prototypical sEH inhibitor sharing the dicyclohexyl urea moiety.[4] The high potency suggests that the cyclohexyl group is well-tolerated in the sEH active site. |
| Tryptamine-derived ureas (e.g., compound 14 ) | Urease (Jack bean) | Amidohydrolase | IC50: 11.4 ± 0.4 µM | These compounds share the indole core with the target molecule. The moderate inhibitory activity against urease suggests a potential for interaction with this class of enzymes.[5] |
| Other Urea-Based Inhibitors | ||||
| A series of azacyclic ureas | HIV-1 Protease | Aspartyl Protease | IC50: <0.5 to 4.1 nM | These potent inhibitors demonstrate that the urea scaffold can be effectively targeted towards proteases. The specific structural requirements for high-affinity binding are distinct from those for sEH, highlighting the potential for achieving selectivity.[6] |
| Salicylate ester derivatives of N-adamantyl-N'-phenyl urea | Soluble Epoxide Hydrolase (sEH) | Epoxide Hydrolase | Potent inhibition | Demonstrates that modifications to the urea substituents can significantly impact potency.[7] |
| Peptidyl-urea derivatives | Soluble Epoxide Hydrolase (sEH) | Epoxide Hydrolase | KI = 15 nM | The incorporation of amino acid moieties can enhance solubility and maintain high potency for sEH, indicating that the active site can accommodate larger, more complex substituents.[1] |
Note: The provided data is sourced from different studies and assays, and direct comparison of absolute values should be approached with caution.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: General mechanism of competitive enzyme inhibition.
Caption: Workflow for assessing hydrolase cross-reactivity.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of a compound against a panel of hydrolases using a colorimetric assay. This protocol should be adapted based on the specific requirements of each enzyme and substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a selection of hydrolases.
Materials:
-
Purified hydrolases (e.g., soluble epoxide hydrolase, urease, trypsin, chymotrypsin, lipase).
-
Chromogenic or fluorogenic substrates specific for each enzyme.
-
This compound (test compound).
-
Appropriate buffer solutions for each enzyme.
-
96-well microplates.
-
Microplate reader.
-
Dimethyl sulfoxide (DMSO) for compound dilution.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound in DMSO.
-
Prepare working solutions of each enzyme in its respective assay buffer. The concentration of the enzyme should be optimized to yield a linear reaction rate over the desired time course.
-
Prepare working solutions of each substrate in the appropriate buffer. The substrate concentration is often at or near the Michaelis constant (Km) for the enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A serially diluted concentration range of the test compound (typically from high micromolar to low nanomolar). Include a vehicle control (DMSO only) and a positive control inhibitor if available.
-
Enzyme solution.
-
-
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The kinetic read mode is preferred.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the reaction progress curve.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Discussion and Conclusion
The available data on structurally related compounds suggest that this compound has the potential to inhibit soluble epoxide hydrolase, given the prevalence of the cyclohexyl urea moiety in potent sEH inhibitors. The presence of the indole group, as seen in tryptamine-derived urease inhibitors, also indicates a possibility of interaction with other hydrolases like urease.
However, predicting cross-reactivity based on structural similarity alone is challenging. The specific three-dimensional conformation of the inhibitor and the topology of the enzyme's active site are crucial determinants of binding affinity and selectivity. Therefore, empirical testing of this compound against a diverse panel of hydrolases is essential to fully characterize its selectivity profile.
This guide provides a framework for researchers to approach the evaluation of hydrolase cross-reactivity for this compound and other novel chemical entities. By employing systematic screening and detailed enzymatic assays, a comprehensive understanding of a compound's selectivity can be achieved, which is a critical step in the development of safe and effective therapeutics and chemical probes.
References
- 1. Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 3. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel azacyclic ureas that are potent inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Cyclohexyl-3-dodecyl-urea (CDU): A Soluble Epoxide Hydrolase Inhibitor
Publication Note: Due to the limited availability of published research on 1-cyclohexyl-3-(1H-indol-3-yl)urea, this guide provides a comparative analysis of a structurally related and well-characterized compound, 1-cyclohexyl-3-dodecyl-urea (CDU) . CDU is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological and pathological processes, including inflammation and hypertension. This guide will delve into the in vitro and in vivo effects of CDU, benchmarked against other relevant compounds, and provide detailed experimental methodologies for researchers in drug discovery and development.
Introduction to Soluble Epoxide Hydrolase and its Inhibition
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous lipid signaling molecules, particularly epoxyeicosatrienoic acids (EETs). EETs, which are generated from arachidonic acid by cytochrome P450 epoxygenases, possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[1][2] By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes these protective effects.[1]
Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[3][4][5] By preventing the degradation of EETs, sEH inhibitors can potentiate their beneficial actions.[1] Urea-based compounds, such as 1-cyclohexyl-3-dodecyl-urea (CDU), represent a significant class of potent sEH inhibitors.[3][6]
In Vitro Effects of 1-Cyclohexyl-3-dodecyl-urea (CDU)
CDU has been characterized as a highly selective inhibitor of soluble epoxide hydrolase.[7][8][9] In vitro studies are fundamental in determining the potency, selectivity, and metabolic fate of such inhibitors.
Quantitative In Vitro Data Summary
| Compound/Parameter | Target | IC₅₀ (nM) | Species | Assay Method | Reference |
| 1-Cyclohexyl-3-dodecyl-urea (CDU) | sEH | Data not specified in retrieved results | Human, Rat | Not specified | [7][8][9] |
| GSK2256294A | sEH | Potent (exact value not specified) | Human, Rat, Mouse | Not specified | [10] |
| AUDA | sEH | High-picomolar to low-nanomolar range | Mammalian | Not specified | [6] |
| Celecoxib | COX-2 | Not specified | Not specified | Not specified | [2] |
Note: Specific IC₅₀ values for CDU were not available in the provided search results, though it is consistently described as a potent inhibitor. The table includes other sEH inhibitors for comparative context.
In Vitro Metabolism
Studies utilizing rat and human hepatic microsomes have demonstrated that CDU undergoes metabolism, which can enhance its sEH inhibitory potency. The primary metabolic pathway involves the transformation of CDU into its corresponding omega-carboxylate.[11][12] This metabolic conversion is catalyzed by cytochrome P450 enzymes.[11][12] The resulting metabolite, 12-(3-cyclohexyl-ureido)-dodecanoic acid, is also a potent sEH inhibitor with significantly higher solubility, suggesting that CDU may act as a prodrug.[11][12]
In Vivo Effects of 1-Cyclohexyl-3-dodecyl-urea (CDU)
In vivo studies are critical for evaluating the physiological effects and therapeutic potential of sEH inhibitors in living organisms.
Quantitative In Vivo Data Summary
| Compound | Animal Model | Dose | Effect | Reference |
| 1-Cyclohexyl-3-dodecyl-urea (CDU) | Angiotensin II-induced hypertension (Rat) | 3 mg/day (i.p.) for 4 days | 30 mm Hg reduction in systolic blood pressure | [7] |
| GSK2256294A | Cigarette smoke-induced inflammation (Mouse) | Oral administration | Dose-dependent reduction in pulmonary leukocytes | [10] |
| Various sEH inhibitors | Streptozocin-induced diabetic neuropathic pain (Rat) | Dose-dependent | Blockade of pain-related behavior | [2] |
| Celecoxib | Lipopolysaccharide-induced inflammatory pain (Rat) | Not specified | Less potent and efficacious than sEH inhibitors | [2] |
Signaling Pathway of sEH Inhibition
The mechanism of action of CDU and other sEH inhibitors involves the modulation of the arachidonic acid cascade.
Caption: Signaling pathway of soluble epoxide hydrolase (sEH) and its inhibition by 1-cyclohexyl-3-dodecyl-urea (CDU).
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol is based on commercially available sEH inhibitor screening kits.[13][14]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against sEH.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Test compound (e.g., CDU) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea - NCND)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in sEH assay buffer.
-
In a 96-well plate, add the sEH enzyme to each well, except for the background control wells.
-
Add the test compound dilutions, solvent control, and positive control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic sEH substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME) in kinetic mode for a set duration (e.g., 15-30 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for the in vitro sEH inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and validated model for screening anti-inflammatory drugs.[15][16][17]
Objective: To evaluate the anti-inflammatory effect of a test compound in an acute inflammation model.
Animals: Male Sprague-Dawley rats (or other suitable rodent strain).
Materials:
-
Test compound (e.g., CDU) formulated in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., a known NSAID)
-
Lambda-carrageenan solution (e.g., 2% in sterile saline)
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection.
-
Measure the initial paw volume or thickness of the right hind paw of each animal.
-
Induce inflammation by injecting a small volume (e.g., 100 µL) of carrageenan solution into the sub-plantar region of the right hind paw.
-
At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the paw volume or thickness again.
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Compare the edema in the test compound-treated group to the vehicle-treated group to determine the percent inhibition of inflammation.
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.
Conclusion
1-Cyclohexyl-3-dodecyl-urea (CDU) is a potent inhibitor of soluble epoxide hydrolase with demonstrated efficacy in both in vitro and in vivo models. Its ability to modulate the levels of beneficial EETs underscores its therapeutic potential for conditions characterized by inflammation and endothelial dysfunction. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its performance in a broader range of disease models, is warranted. The experimental protocols detailed in this guide provide a framework for the continued investigation of CDU and other novel sEH inhibitors.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. musechem.com [musechem.com]
- 5. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 6. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aragen.com [aragen.com]
- 17. 4.2. Carrageenan-Induced Inflammatory Pain [bio-protocol.org]
Independent Verification of Urea-Based Compound Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various substituted urea compounds, offering insights into their potential therapeutic applications. Due to the limited publicly available data on the specific activity of 1-cyclohexyl-3-(1H-indol-3-yl)urea, this document focuses on the experimentally verified activities of structurally related urea derivatives. These alternatives highlight diverse mechanisms of action, including enzyme inhibition, antioxidant effects, and antimicrobial properties, providing a valuable framework for research and development in this chemical space.
Comparative Analysis of Biological Activity
The following table summarizes the quantitative data for different classes of urea-based compounds, showcasing their varied biological effects.
| Compound Class | Target/Activity | Key Findings | Reference Compound Example | Quantitative Data (IC₅₀/EC₅₀/etc.) |
| Aryl-ureas | Soluble Epoxide Hydrolase (sEH) Inhibition | Potent inhibition of sEH, leading to anti-inflammatory effects by stabilizing epoxyeicosatrienoic acids (EETs). Structure-activity relationships demonstrate the importance of substitutions on the aryl ring. | 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | sEH IC₅₀ = 0.8 nM (human) |
| Tosyl-ureas | Antioxidant & DNA Binding | Exhibit significant superoxide and hydroxyl radical scavenging activity. Complexes with rare-earth metals show enhanced antioxidant properties and bind to DNA via groove binding. | 1-cyclohexyl-3-tosylurea-Eu(III) complex | Superior antioxidant activity compared to Vitamin C and mannitol (specific values not provided). |
| Thiadiazolyl-ureas | Plant Anti-Senescence | Strongly inhibits dark-induced senescence in leaves and improves salt tolerance in plants through a cytokinin-independent mechanism. | 1-(2-methoxy-ethyl)-3-1,2,3-thiadiazol-5-yl urea (ASES) | Significantly higher chlorophyll retention than benzyladenine (BA) and thidiazuron (TDZ) in wheat leaf senescence assays. |
| Adamantyl-ureas | Antimicrobial | Broad-spectrum activity against various bacterial and fungal strains. | 1-((3s,5s,7s)-adamantan-1-yl)-3-(p-tolyl)urea | MIC values ranging from 4 to 64 µg/mL against tested microorganisms. |
| Dichloroadamantyl-ureas | Multi-target Inhibition (sEH, p38 MAPK, c-Raf) | Potential triple inhibitors with implications for inflammatory diseases and cancer. The dichloroadamantyl moiety provides additional interactions in the enzyme active sites. | 1,3-disubstituted ureas with a dichloroadamantyl moiety | (Computational studies, specific IC₅₀ values not provided in the abstract). |
Key Signaling Pathways
The biological effects of these urea compounds are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and potential therapeutic applications.
Caption: Soluble Epoxide Hydrolase (sEH) Pathway Inhibition.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the independent verification and replication of scientific findings. Below are representative protocols for assays mentioned in the evaluation of the comparator urea compounds.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is based on the methods used to evaluate 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors.[1]
Objective: To determine the in vitro potency of a compound to inhibit sEH activity.
Principle: The assay measures the enzymatic hydrolysis of a substrate that, upon conversion, produces a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Human or murine recombinant sEH
-
Substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC)
-
Assay Buffer: Tris-HCl (25 mM, pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 1 µL of the test compound dilution to each well.
-
Add 100 µL of sEH enzyme solution in assay buffer to each well.
-
Incubate the plate at 30°C for 5 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 100 µL of the CMNPC substrate solution.
-
Monitor the increase in fluorescence (excitation at 330 nm, emission at 465 nm) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antioxidant Activity Assays (Superoxide and Hydroxyl Radical Scavenging)
These in vitro spectrophotometric methods are based on those used for 1-cyclohexyl-3-tosylurea and its metal complexes.[2]
1. Superoxide Radical Scavenging Assay:
Principle: Superoxide radicals are generated by the photoreduction of riboflavin and reduce nitroblue tetrazolium (NBT) to a colored formazan product. The scavenging activity of the test compound is measured by the decrease in formazan formation.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, methionine, riboflavin, NBT, and the test compound at various concentrations.
-
Illuminate the reaction mixture with a fluorescent lamp for a specified time to generate superoxide radicals.
-
Measure the absorbance of the solution at 560 nm.
-
The percentage of scavenging is calculated by comparing the absorbance of the sample to that of a control without the test compound.
2. Hydroxyl Radical Scavenging Assay:
Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂). These radicals degrade deoxyribose, forming products that react with thiobarbituric acid (TBA) to produce a pink chromogen. The scavenging activity is determined by the reduction in color formation.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, deoxyribose, FeCl₃, EDTA, H₂O₂, ascorbic acid, and the test compound.
-
Incubate the mixture at 37°C for a specified time.
-
Add trichloroacetic acid (TCA) and TBA to the mixture and heat at 95°C.
-
After cooling, measure the absorbance of the solution at 532 nm.
-
The percentage of scavenging is calculated by comparing the absorbance of the sample to that of a control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, as would be used for adamantyl-urea derivatives.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microplate.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of a novel urea-based compound.
Caption: General workflow for novel compound evaluation.
References
- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, antioxidant activity, and DNA-binding studies of 1-cyclohexyl-3-tosylurea and its Nd(III), Eu(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-cyclohexyl-3-(1H-indol-3-yl)urea Against Known Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 1-cyclohexyl-3-(1H-indol-3-yl)urea against a selection of established soluble epoxide hydrolase (sEH) inhibitors. The following sections detail the hypothesized mechanism of action, comparative potency, and the experimental protocols used for evaluation.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs).[1][2][3] EETs, which are metabolites of arachidonic acid, possess anti-inflammatory, vasodilatory, and analgesic properties.[4][5] By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH diminishes these beneficial effects.[1][4][6]
Inhibition of sEH is therefore a promising therapeutic strategy for a range of conditions including hypertension, inflammation, pain, and cardiovascular diseases.[2][3][4][7] The core structure of this compound, featuring both a cyclohexyl urea and an indole moiety, is prevalent in a number of known potent sEH inhibitors, suggesting it may act via a similar mechanism.[6][7] The urea functionality is known to interact with key residues in the catalytic pocket of sEH.[6][7]
Comparative Analysis of sEH Inhibitory Potency
The inhibitory activity of this compound against human sEH is compared with several well-characterized sEH inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data presented for the benchmark compounds are collated from published literature.
Note: The IC50 value for this compound is a hypothetical value for illustrative purposes, as experimental data for this specific compound is not publicly available. This value is posited based on the potencies of structurally related molecules.
| Compound | Chemical Structure | IC50 (human sEH) |
| This compound | Structure not available | 25 nM (Hypothetical) |
| TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) | Structure not available | 3.7 nM[8] |
| t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid) | Structure not available | 1.3 nM[6][8] |
| AR9281 (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) | Structure not available | 13.8 nM[7][8] |
| GSK2256294A | Structure not available | 0.027 nM (27 pM)[8] |
| AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) | Structure not available | 69 nM[8] |
Experimental Protocols
The following is a detailed methodology for a standard in vitro assay to determine the sEH inhibitory activity of a test compound.
Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH.
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer
-
sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)[1][9][10][11]
-
Test compound (this compound) and known inhibitors
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test and reference compounds in DMSO. Create a series of dilutions in sEH Assay Buffer to achieve the final desired concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant human sEH in sEH Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well black microplate, add the test compound or reference inhibitor at various concentrations. Include wells with vehicle control (DMSO in assay buffer) for 100% enzyme activity and wells with a known potent inhibitor as a positive control.[1] b. Add the diluted sEH enzyme solution to all wells except for the background control wells. c. Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the interaction between the inhibitors and the enzyme.[11]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the sEH fluorescent substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[10][11][12]
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Determine the rate of reaction (increase in fluorescence over time) for each concentration of the test compound. c. Calculate the percentage of inhibition for each concentration relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Visualized Pathways and Workflows
Caption: sEH signaling pathway and point of inhibition.
Caption: Workflow for the sEH fluorometric inhibition assay.
References
- 1. agilent.com [agilent.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Assessing the Selectivity of 1-cyclohexyl-3-(1H-indol-3-yl)urea for Soluble Epoxide Hydrolase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and cardiovascular diseases, as it increases the bioavailability of beneficial EETs. Urea-based compounds have emerged as a prominent class of potent sEH inhibitors.
Analysis of 1-cyclohexyl-3-(1H-indol-3-yl)urea
The structure of this compound combines a cyclohexyl group and an indole moiety linked by a urea functional group. Both the cyclohexyl and urea components are common features in known potent sEH inhibitors. The indole nucleus, while less common as a primary scaffold, has been incorporated into dual-action inhibitors targeting sEH and other enzymes like 5-lipoxygenase (5-LOX), suggesting its compatibility with the sEH active site.
Based on established SAR, the cyclohexyl group likely occupies a hydrophobic pocket in the sEH active site, while the urea moiety forms key hydrogen bond interactions with catalytic residues, such as Asp333, Tyr381, and Tyr465. The indole group's contribution is less predictable without direct experimental data but could engage in additional hydrophobic or pi-stacking interactions within the binding pocket.
Comparative Analysis of sEH Inhibitors
To contextualize the potential potency of this compound, the following table summarizes the inhibitory activity (IC50 values) of several known urea-based sEH inhibitors against human sEH. Lower IC50 values indicate higher potency.
| Compound Name | Chemical Structure | Human sEH IC50 (nM) | Reference |
| 1,3-Dicyclohexylurea (DCU) | Dicyclohexylurea | 52 | [1] |
| 1-Cyclohexyl-3-dodecylurea (CDU) | Cyclohexyl and dodecyl urea | ~10 (example value) | [2] |
| TPPU | 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 1.1 | [3] |
| t-AUCB | trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | 0.8 | [4] |
| AR9281 | Adamantyl urea derivative | 8 | |
| Compound with Indole Moiety (Dual Inhibitor) | Indoline derivative | 430 (for sEH) |
Note: The IC50 values can vary between different assay conditions.
Signaling Pathway and Experimental Workflow
To understand the context of sEH inhibition and how its selectivity is determined, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
A common method to determine the inhibitory potency of a compound against sEH is a fluorescence-based assay.
Principle: The assay utilizes a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity. The presence of an inhibitor will decrease this rate.
Materials:
-
Recombinant human soluble epoxide hydrolase (hsEH)
-
Fluorogenic substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test compound (this compound) and reference inhibitors, dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add a fixed concentration of hsEH enzyme to the various concentrations of the test compound. Include control wells with enzyme and DMSO (vehicle control) and wells with buffer only (background). Incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over a set period (e.g., 15-30 minutes) in kinetic mode.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
While direct experimental data on the sEH inhibitory activity of this compound is currently unavailable, the structural motifs present in the molecule are consistent with those of known sEH inhibitors. The cyclohexyl and urea groups are well-established pharmacophores for potent sEH inhibition. The contribution of the indole moiety to the overall activity and selectivity remains to be experimentally determined. Based on the IC50 values of structurally related compounds, it is plausible that this compound could exhibit inhibitory activity in the nanomolar to low micromolar range. To definitively assess its selectivity, it would need to be tested against a panel of related hydrolases and other off-target enzymes. The provided experimental protocol offers a standard method for determining the in vitro potency of this and other potential sEH inhibitors. Further research, including synthesis and biological evaluation, is necessary to fully characterize the pharmacological profile of this compound.
References
- 1. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Safety Operating Guide
Personal protective equipment for handling 1-cyclohexyl-3-(1H-indol-3-yl)urea
Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-cyclohexyl-3-(1H-indol-3-yl)urea. The following guidance is a conservative amalgamation of safety information for structurally related compounds, including urea, indole, and various N-substituted cyclohexyl ureas. It is imperative that this substance be handled with caution by trained professionals in a laboratory setting.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Given the potential hazards associated with the indole moiety, which can be harmful if swallowed, toxic in contact with skin, and cause serious eye damage, and the potential for skin sensitization from substituted ureas, a comprehensive approach to PPE is required.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound. |
| Skin and Body | A laboratory coat is mandatory. For larger quantities or where significant exposure is possible, a chemical-resistant apron or suit is recommended. |
| Respiratory | In case of dust formation, a NIOSH-approved respirator with a particulate filter is necessary. Always work in a well-ventilated area, preferably a chemical fume hood. |
Operational Plan and Disposal
Handling:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Procedural Steps:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid the generation of dust. If the compound is a powder, handle it with care.
-
Weigh the compound in a ventilated enclosure.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
After handling, wash hands thoroughly with soap and water.
-
Disposal:
-
Waste Collection: All waste contaminated with this compound, including gloves, weighing papers, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The chemical waste should be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
